6-Methyl-1H-pyrrolo[2,3-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDMUZFABFBKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466423 | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-51-1 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore, and its derivatives have demonstrated potential as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR), and have been investigated for their applications in treating various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, along with insights into its role in relevant signaling pathways.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of approximately 140°C. Its chemical structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 6-position. This substitution can influence the molecule's electronic properties, solubility, and interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 824-51-1 | [1] |
| Melting Point | 140 °C | [1] |
| Boiling Point | 259.634 °C at 760 mmHg | [1] |
| Density | 1.17 g/cm³ | [1] |
| Flash Point | 112.803 °C | [1] |
| Refractive Index | 1.667 | [1] |
| Vapor Pressure | 0.021 mmHg at 25°C | [1] |
| Appearance | Solid |
Experimental Protocols
Synthesis of 7-Azaindole Derivatives
General Procedure for the Synthesis of Substituted 7-Azaindoles:
This two-step procedure involves an initial Sonogashira coupling of a halo-aminopyridine with an appropriate alkyne, followed by a base-mediated intramolecular cyclization.
Step 1: Sonogashira Coupling
-
To a solution of a suitable starting material, such as 2-amino-3-iodo-5-methylpyridine (to introduce the 6-methyl group), in a degassed solvent like 1,4-dioxane or toluene, add a terminal alkyne.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 2-amino-3-(alkynyl)pyridine intermediate.
Step 2: Intramolecular Cyclization
-
The purified 2-amino-3-(alkynyl)pyridine intermediate is dissolved in a suitable solvent, such as toluene or DMF.
-
A strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), is added to the solution.
-
The reaction mixture is heated, often to reflux, to promote the intramolecular cyclization. The progress of the reaction is monitored by TLC or LC-MS.
-
After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, the substituted 7-azaindole, is purified by recrystallization or column chromatography.
Note: The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.
Spectral Data and Analysis
Detailed spectral data with peak assignments for this compound are not explicitly provided in the search results. However, based on the known spectra of related 7-azaindole derivatives and general principles of spectroscopy, the expected spectral characteristics can be inferred.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton | Chemical Shift (ppm, estimated) | Multiplicity | Coupling Constant (Hz, estimated) |
| H1 (pyrrole NH) | 11.0 - 12.0 | br s | - |
| H2 (pyrrole) | 7.3 - 7.5 | d | J ≈ 2.5 - 3.5 |
| H3 (pyrrole) | 6.4 - 6.6 | d | J ≈ 2.5 - 3.5 |
| H4 (pyridine) | 7.8 - 8.0 | d | J ≈ 7.5 - 8.5 |
| H5 (pyridine) | 6.9 - 7.1 | d | J ≈ 7.5 - 8.5 |
| CH₃ (at C6) | 2.4 - 2.6 | s | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (ppm, estimated) |
| C2 | 125 - 130 |
| C3 | 100 - 105 |
| C3a | 145 - 150 |
| C4 | 128 - 132 |
| C5 | 115 - 120 |
| C6 | 140 - 145 |
| C7a | 148 - 152 |
| CH₃ | 20 - 25 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Expected FTIR Data:
| Functional Group | Wavenumber (cm⁻¹, estimated) | Intensity |
| N-H Stretch (pyrrole) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 2960 | Medium |
| C=C/C=N Stretch (aromatic rings) | 1500 - 1650 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bend (out-of-plane) | 700 - 900 | Strong |
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide information about the stability of different parts of the molecule.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 132
-
Major Fragments: Fragmentation is likely to involve the loss of the methyl group (M-15), leading to a fragment at m/z = 117. Other fragmentation pathways could involve the cleavage of the pyrrole or pyridine rings.
Signaling Pathway Involvement
Derivatives of 1H-pyrrolo[2,3-b]pyridine are well-documented as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways. A prominent example is their activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in numerous cancers, driving processes like cell proliferation, survival, and angiogenesis.
The diagram below illustrates a simplified representation of the FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.
Caption: Simplified FGFR signaling pathway and its inhibition by a pyrrolo[2,3-b]pyridine derivative.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutics. Its chemical properties, coupled with the biological activity of its derivatives as kinase inhibitors, make it a focal point for research in medicinal chemistry. This guide provides a foundational understanding of its characteristics, synthesis, and spectral properties, offering a valuable resource for scientists and researchers in the field. Further detailed experimental studies are warranted to fully elucidate the specific properties and biological activities of this promising molecule.
References
The Biological Significance of 6-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview for Drug Discovery
Introduction: The 6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. While direct and extensive biological activity data for the core this compound molecule is limited, its true value lies in its role as a versatile scaffold in the design and synthesis of a multitude of biologically active derivatives. This technical guide will delve into the biological activities exhibited by compounds incorporating this core structure, with a focus on their potential as kinase inhibitors and modulators of other key cellular targets. We will explore the quantitative data of notable derivatives, provide detailed experimental protocols for assessing their activity, and visualize the key signaling pathways they influence.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine, a fundamental component of biologically crucial molecules like ATP. This structural mimicry allows derivatives to effectively compete with ATP for the binding sites of kinases, leading to the inhibition of their enzymatic activity. The addition of a methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for specific kinase targets.
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. These include Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Ataxia Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).
Quantitative Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against key biological targets. It is important to note that these data are for substituted derivatives and not the parent 6-methyl compound itself.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | 7 | - | [1] |
| FGFR2 | 9 | - | [1] | |
| FGFR3 | 25 | - | [1] | |
| FGFR4 | 712 | - | [1] | |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 - 1100 | - | [2] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | ATM | (Not specified) | HCT116, SW620 | [3] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK3 | (Potent, not specified) | - |
Table 2: Cytotoxic Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | A549 (Lung Cancer) | < 10 | [4] |
| HeLa (Cervical Cancer) | < 10 | [4] | |
| MDA-MB-231 (Breast Cancer) | < 10 | [4] |
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and inflammation.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Its aberrant activation is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs.[1]
Phosphodiesterase 4B (PDE4B) Signaling Pathway
PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby playing a critical role in regulating inflammation. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of PDE4B.[2]
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a control with no kinase for background luminescence.
-
Add the kinase to all wells except the background control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add an equal volume of the Kinase-Glo® reagent to each well of the assay plate.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only) for background measurement.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
The this compound core is a highly valuable scaffold in modern drug discovery, particularly in the development of kinase inhibitors. While the parent molecule itself may not exhibit significant biological activity, its derivatives have shown potent and selective effects against a range of therapeutically relevant targets. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further explore the potential of this privileged chemical structure in creating novel therapeutics for cancer, inflammatory disorders, and other diseases. Future research should continue to explore the structure-activity relationships of substituted 6-Methyl-1H-pyrrolo[2,3-b]pyridines to optimize their potency, selectivity, and pharmacokinetic properties.
References
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Kinase and Phosphodiesterase Inhibition
An In-depth Technical Guide on the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged heterocyclic scaffold in medicinal chemistry. While the parent molecule, 6-Methyl-1H-pyrrolo[2,3-b]pyridine, primarily serves as a foundational chemical building block, its derivatives have been extensively explored and developed as potent and selective inhibitors of various key enzymes implicated in a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanisms of action for several classes of therapeutic agents derived from the 1H-pyrrolo[2,3-b]pyridine core, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Overview of Therapeutic Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully designed to target a variety of enzymes, demonstrating the adaptability of this core structure for achieving high potency and selectivity. The primary mechanisms of action explored in this guide are centered around the inhibition of:
-
Phosphodiesterase 4B (PDE4B)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
V600E mutant B-RAF Kinase
-
Cyclin-Dependent Kinase 8 (CDK8)
-
Ataxia Telangiectasia Mutated (ATM) Kinase
Mechanism of Action: Phosphodiesterase 4B (PDE4B) Inhibition
Biological Role of PDE4B and Therapeutic Rationale
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 enzymes play a critical role in regulating intracellular signaling pathways involved in inflammation and immune responses. The PDE4B isoform is predominantly expressed in inflammatory and immune cells, making it an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[1] These compounds have demonstrated significant anti-inflammatory effects in cellular assays.
Quantitative Data
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) | TNF-α Inhibition IC50 (µM) |
| 11h | 0.14 | 0.84 | 6 | Not Reported |
| Rolipram | Not Reported | Not Reported | Not Reported | Not Reported |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[1]
Signaling Pathway
Caption: PDE4B Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Experimental Protocols
PDE4B Enzyme Inhibition Assay:
-
Reagents and Materials: Recombinant human PDE4B enzyme, cAMP substrate, 3H-cAMP, scintillation cocktail, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compounds in assay buffer.
-
Add the test compounds to the wells of a 96-well plate.
-
Add the recombinant PDE4B enzyme to each well.
-
Initiate the reaction by adding a mixture of cAMP and a tracer amount of 3H-cAMP.
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Mechanism of Action: Fibroblast Growth Factor Receptor (FGFR) Inhibition
Biological Role of FGFRs and Therapeutic Rationale
The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis. Abnormal activation of FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers. Therefore, inhibiting FGFRs is a promising strategy for cancer therapy.
1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3] These compounds have shown anti-proliferative and pro-apoptotic activity in cancer cell lines.
Quantitative Data
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2][3]
Signaling Pathway
Caption: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Experimental Protocols
FGFR Kinase Assay:
-
Reagents and Materials: Recombinant human FGFR1, 2, or 3 enzyme, ATP, substrate peptide, 96-well plates, kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and recombinant FGFR enzyme to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate the plate at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).
-
Calculate the percent inhibition and determine the IC50 values.
-
Mechanism of Action: V600E B-RAF Inhibition
Biological Role of B-RAF and Therapeutic Rationale
B-RAF is a serine/threonine protein kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation in the B-RAF gene leads to constitutive activation of the kinase, promoting uncontrolled cell growth and proliferation. This mutation is found in a high percentage of melanomas and other cancers, making it a prime target for cancer therapy.
1H-Pyrrolo[2,3-b]pyridine Derivatives as V600E B-RAF Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as potent and selective inhibitors of the V600E mutant B-RAF kinase.[4]
Quantitative Data
| Compound | V600E B-RAF IC50 (µM) |
| 34e | 0.085 |
| 35 | 0.080 |
Data extracted from a study on pyrrolo[2,3-b]pyridine derivatives as V600E B-RAF inhibitors.[4]
Signaling Pathway
Caption: V600E B-RAF Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Experimental Protocols
V600E B-RAF Kinase Assay:
-
Reagents and Materials: Recombinant human V600E B-RAF enzyme, MEK1 as substrate, ATP, 96-well plates, kinase assay buffer.
-
Procedure:
-
Serially dilute the test compounds.
-
Add the test compounds and recombinant V600E B-RAF enzyme to the wells.
-
Initiate the reaction by adding ATP and MEK1 substrate.
-
Incubate at 30°C.
-
Measure the amount of phosphorylated MEK1 using an appropriate method (e.g., ELISA or a luminescence-based assay).
-
Calculate the percent inhibition and determine the IC50 values.
-
Mechanism of Action: Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Biological Role of CDK8 and Therapeutic Rationale
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, which regulates the transcription of genes by RNA polymerase II. CDK8 has been identified as an oncogene in several cancers, including colorectal cancer. It plays a role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.
1H-Pyrrolo[2,3-b]pyridine Derivatives as CDK8 Inhibitors
A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.[5][6] This compound was found to inhibit tumor growth in in vivo models of colorectal cancer.
Quantitative Data
| Compound | CDK8 IC50 (nM) |
| 22 | 48.6 |
Data extracted from a study on a 1H-pyrrolo[2,3-b]pyridine derivative as a CDK8 inhibitor.[5][6]
Signaling Pathway
Caption: CDK8 Inhibition and its effect on Wnt/β-catenin signaling.
Experimental Protocols
CDK8 Kinase Assay:
-
Reagents and Materials: Recombinant human CDK8/Cyclin C complex, ATP, a suitable peptide substrate, 96-well plates, kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the CDK8/Cyclin C enzyme complex to the wells.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
Incubate the plate at 30°C.
-
Measure the amount of phosphorylated substrate using a luminescence-based assay that quantifies ADP production.
-
Calculate the percent inhibition and determine the IC50 value.
-
Mechanism of Action: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
Biological Role of ATM Kinase and Therapeutic Rationale
Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR). Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Many cancer therapies work by inducing DNA damage, and cancer cells can develop resistance by upregulating their DDR pathways. Inhibiting ATM can therefore sensitize cancer cells to the effects of radiation and chemotherapy.
1H-Pyrrolo[2,3-b]pyridine Derivatives as ATM Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[7] These compounds have shown synergistic antitumor efficacy when combined with DNA-damaging agents.
Quantitative Data
| Compound | ATM Kinase Selectivity |
| 25a | >700-fold over other PIKK family members |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors.[7]
Signaling Pathway
Caption: ATM Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Experimental Protocols
ATM Kinase Inhibition Assay:
-
Reagents and Materials: Recombinant human ATM kinase, a suitable substrate (e.g., a p53-derived peptide), ATP, 96-well plates, kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and recombinant ATM kinase to the wells.
-
Initiate the reaction by adding ATP and the substrate peptide.
-
Incubate the plate at 30°C.
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay or a luminescence-based assay.
-
Calculate the percent inhibition and determine the IC50 values.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of enzyme inhibitors with significant therapeutic potential. The ability to modify this core structure to achieve high potency and selectivity against various kinases and phosphodiesterases underscores its importance in modern drug discovery. The mechanisms of action detailed in this guide highlight the critical signaling pathways that can be modulated by these compounds, offering a solid foundation for further research and development in the fields of oncology and inflammatory diseases. The provided experimental protocols serve as a practical resource for scientists working to characterize and advance novel therapeutic agents based on this privileged scaffold.
References
The Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features and ability to interact with a wide range of biological targets have made it a focal point for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel 1H-pyrrolo[2,3-b]pyridine derivatives, with a particular focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic methodologies, quantitative biological data, and the intricate signaling pathways these compounds modulate.
Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core are crucial for developing new derivatives with desired pharmacological properties. Key synthetic strategies often involve the initial construction of the bicyclic ring system followed by strategic modifications.
Core Synthesis
A common approach to synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold involves the cyclization of appropriately substituted pyridine and pyrrole precursors. For instance, intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine in the presence of a catalyst can yield the corresponding 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[1] Another method utilizes 2,3-pyridinedicarboxylic acid as a starting material, which undergoes esterification, reduction, chlorination, and subsequent cyclization to form the core structure.[2]
Key Functionalization Reactions
Once the core is synthesized, palladium-catalyzed cross-coupling reactions are instrumental in introducing a diverse range of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, frequently used to introduce aryl or heteroaryl groups at various positions of the 1H-pyrrolo[2,3-b]pyridine ring.[3] This reaction typically involves the coupling of a halo-substituted 1H-pyrrolo[2,3-b]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities.[4] This reaction is crucial for synthesizing derivatives with amino groups that can act as key pharmacophoric features, facilitating interactions with biological targets.
Biological Activity and Therapeutic Targets
Novel 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of protein kinases, many of which are implicated in cancer and other diseases. The following sections summarize the activity of these compounds against key kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]
Table 1: In Vitro Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data compiled from a study on potent FGFR inhibitors.[1]
TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Several 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors.
Table 2: In Vitro Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound | TNIK IC50 (nM) |
| Compound A | < 1 |
| Compound B | < 1 |
Data represents compounds with high inhibitory potency from an in-house screening.[5]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a transcriptional regulator and a key oncogene in colorectal cancer, modulating the activity of β-catenin. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.
Table 3: In Vitro Inhibitory Activity of a Novel 1H-Pyrrolo[2,3-b]pyridine Derivative against CDK8
| Compound | CDK8 IC50 (nM) |
| 22 | 48.6 |
Data for a potent type II CDK8 inhibitor.[6]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase is a critical regulator of the DNA damage response. Highly selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as ATM inhibitors, showing potential as chemosensitizers in cancer therapy.
Table 4: In Vitro Selectivity of an ATM Kinase Inhibitor
| Kinase | Selectivity over ATM |
| PIKK family members | >700-fold |
Data for a highly selective ATM inhibitor, compound 25a.[7]
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is essential for the initiation of DNA replication and is an attractive target for cancer therapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7.
Table 5: In Vitro Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative against Cdc7 Kinase
| Compound | Cdc7 IC50 (nM) |
| 42 | 7 |
Data for a potent ATP mimetic inhibitor of Cdc7 kinase.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives lies in their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
FGFR Signaling Pathway
FGFR activation by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3] 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: FGFR Signaling Pathway and Inhibition.
Wnt/β-catenin Signaling Pathway (TNIK and CDK8)
The Wnt/β-catenin pathway is crucial for development and is often hyperactivated in cancers. TNIK and CDK8 are positive regulators of this pathway. TNIK activates the TCF4/β-catenin complex, while CDK8 phosphorylates β-catenin, enhancing its transcriptional activity.[5][9] Inhibitors targeting TNIK and CDK8 can effectively suppress this oncogenic signaling.
Caption: Wnt/β-catenin Signaling and Inhibition.
DNA Damage Response (ATM) and Cell Cycle (Cdc7) Pathways
ATM is a key kinase that senses DNA double-strand breaks and initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[10] Cdc7 is a serine/threonine kinase that is essential for the initiation of DNA replication during the S-phase of the cell cycle.[11][12] Inhibitors of these kinases can disrupt these fundamental cellular processes, leading to cell death, particularly in cancer cells with compromised DNA repair mechanisms.
Caption: DNA Damage Response and Cell Cycle Control.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of a halo-substituted 1H-pyrrolo[2,3-b]pyridine with an arylboronic acid.[13][14]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (Example: FGFR)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as FGFR, using a luminescence-based assay that measures ATP consumption.[15][16]
-
Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant FGFR enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP; second, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to have dysregulated signaling of the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, providing insight into the mechanism of action of the inhibitors.[12][17][18]
-
Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the expression and phosphorylation levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading in each lane.
Experimental and Drug Discovery Workflows
The discovery and development of novel 1H-pyrrolo[2,3-b]pyridine derivatives follow a structured workflow, from initial hit identification to preclinical evaluation.
Caption: General Drug Discovery Workflow.
Caption: Experimental Workflow for Lead Discovery.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors with significant therapeutic potential. The versatility of synthetic methodologies allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against a range of clinically relevant kinase targets. The detailed understanding of the signaling pathways these compounds modulate, coupled with robust in vitro and cell-based assays, provides a strong foundation for advancing these promising molecules through the drug discovery and development pipeline. This guide serves as a valuable resource for professionals in the field, summarizing the key data and methodologies that are driving the innovation of next-generation therapeutics based on the 1H-pyrrolo[2,3-b]pyridine core.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. quantumzeitgeist.com [quantumzeitgeist.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. benchchem.com [benchchem.com]
The 1H-Pyrrolo[2,3-b]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine, make it a highly sought-after motif in the design of targeted therapies.[2] This guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery, detailing its biological significance, synthetic methodologies, and applications in targeting various disease-related proteins, with a primary focus on kinase inhibition.
Significance in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold's prominence stems from its ability to mimic the adenine fragment of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of protein kinases.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the molecule within the ATP-binding pocket.[3] This mimicry has led to the successful development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5] Furthermore, the scaffold's five modifiable positions allow for extensive structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.[3]
Therapeutic Applications and Key Targets
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][4][5] The majority of these activities are attributed to the inhibition of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in disease.
Kinase Inhibition
The 7-azaindole core is a recurring theme in the design of inhibitors for a wide array of kinases. Its versatility has been demonstrated in the targeting of:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6][7]
-
BRAF: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core and is a potent inhibitor of the BRAF V600E mutant kinase.
-
Janus Kinases (JAKs): JAKs are involved in inflammatory and immune responses. 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and orally efficacious JAK3 inhibitors.[8]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[9]
-
Other Kinases: The scaffold has also been successfully employed to develop inhibitors of Traf2- and NCK-interacting kinase (TNIK)[10], Focal Adhesion Kinase (FAK)[11], Polo-like kinase 4 (PLK4)[12], Cyclin-dependent kinase 8 (CDK8)[13], and Rho-associated coiled-coil containing protein kinase (ROCK).[2]
Other Biological Targets
Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown activity against other important drug targets, such as Phosphodiesterase 4B (PDE4B), highlighting its broad therapeutic potential.[14]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [6] |
| FGFR2 | 9 | [6] | |
| FGFR3 | 25 | [6] | |
| Vemurafenib (1) | BRAF (V600E) | 31 | |
| c-RAF-1 | 48 | ||
| Compound 22 | CDK8 | 48.6 | [13] |
| Compound B13 | PI3Kγ | 0.5 | [9] |
| Compound 31 | JAK3 | - (Potent) | [8] |
| PLX4720 (5) | BRAF (V600E) | 13 |
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Other Targets
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11h | PDE4B | 0.14 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core and representative derivatives, as well as a common biological assay.
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
A common synthetic strategy for functionalizing the 1H-pyrrolo[2,3-b]pyridine scaffold involves cross-coupling reactions. The following is a generalized protocol based on Suzuki-Miyaura and Buchwald-Hartwig reactions.[15]
Experimental Workflow: Synthesis of 2-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridines
Caption: General synthetic workflow for 2,4-disubstituted 7-azaindoles.
Protocol:
-
Suzuki-Miyaura Coupling: To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent system (e.g., toluene, ethanol, and water), add the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate). Heat the reaction mixture under an inert atmosphere until completion. After cooling, extract the product and purify by column chromatography to yield the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.[15]
-
Buchwald-Hartwig Amination: In a reaction vessel, combine the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, the desired amine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous solvent (e.g., dioxane). Heat the mixture under an inert atmosphere. Upon completion, the reaction is worked up, and the final product is purified by chromatography to afford the 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine.[15]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay.
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the purified kinase enzyme, its specific substrate (a peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A control with no inhibitor is also included.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or a modified version for non-radioactive detection). Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as filter binding assays to capture the radiolabeled phosphorylated substrate, ELISA-based methods using phosphorylation-specific antibodies, or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors are achieved by modulating specific intracellular signaling pathways.
The PI3K/AKT/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. 7-Azaindole-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.
The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
This pathway is also critical for cell proliferation and is frequently mutated in cancer. Vemurafenib, a 7-azaindole-containing drug, specifically targets the mutated BRAF kinase in this cascade.
MAPK Signaling Pathway Inhibition
Caption: Vemurafenib targets the mutated BRAF kinase in the MAPK pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of various drug targets, particularly protein kinases. Its ability to form key interactions in ATP-binding sites, coupled with its synthetic tractability, ensures its continued importance in drug discovery. The successful translation of 7-azaindole-based compounds from fragment screens to clinically approved drugs like Vemurafenib underscores the power of this privileged scaffold. Future research will undoubtedly continue to leverage the unique properties of 1H-pyrrolo[2,3-b]pyridine to develop novel therapeutics for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic aromatic compound, serves as a pivotal structural motif in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure, alongside a detailed exploration of its synthesis and significant role in medicinal chemistry. Particular focus is given to its application as a scaffold for potent kinase inhibitors, with quantitative data on biological activity and detailed experimental protocols presented. Furthermore, this guide elucidates the compound's mechanism of action through the visualization of key signaling pathways, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Structure
IUPAC Name: this compound
The fundamental structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 6-position. This bicyclic heteroaromatic system is also commonly referred to as 6-methyl-7-azaindole.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 824-51-1 |
| Melting Point | 140 °C |
| Boiling Point | 259.634 °C at 760 mmHg |
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
General Experimental Protocol for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives:
This protocol outlines a multi-step synthesis that can be adapted to produce various substituted 1H-pyrrolo[2,3-b]pyridines.
-
Preparation of the Pyrrolopyridine Core: A suitable starting material, such as a substituted aminopyridine, undergoes cyclization to form the bicyclic pyrrolo[2,3-b]pyridine scaffold. This can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.
-
Functionalization of the Core: The core structure can be further modified at various positions. For instance, halogenation at specific positions allows for subsequent cross-coupling reactions to introduce aryl or other functional groups.
-
Suzuki Coupling for Arylation: To introduce an aryl group at a specific position (e.g., C2), a Suzuki coupling reaction is often employed. This involves reacting a halogenated pyrrolopyridine intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base.
-
Deprotection: In many synthetic routes, protecting groups are used to mask reactive functional groups. The final step often involves the removal of these protecting groups to yield the desired product.
Biological Activity and Therapeutic Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
3.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is implicated in the development and progression of several cancers.[2][3] Consequently, FGFRs are attractive targets for cancer therapy.[2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated as potent FGFR inhibitors.[2]
Table 2: In Vitro Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFRs [2]
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
3.2. Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory processes.[4] Inhibition of PDE4, particularly the PDE4B isoform, is a promising strategy for treating inflammatory diseases.[4] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[4]
Table 3: In Vitro Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 7) against PDE4B [4]
| Target Enzyme | IC₅₀ (µM) |
| PDE4B | 0.48 |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound-based inhibitors are achieved through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
4.1. FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, regulate crucial cellular processes like proliferation, survival, and migration.[2][5] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the kinase activity of FGFR, thereby inhibiting these downstream signals and suppressing tumor growth.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile building block for the synthesis of a diverse array of functional molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies and its relevance in contemporary drug discovery.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation in various applications.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [4] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 259.634 °C at 760 mmHg | [2] |
| Flash Point | 112.803 °C | [2] |
| Density | 1.17 g/cm³ | [2] |
| Vapor Pressure | 0.021 mmHg at 25°C | [2] |
| Refractive Index | 1.667 | [2] |
| pKa (Predicted) | 7.71 ± 0.40 | [2] |
| Appearance | Solid | [5] |
| Solubility | N/A | [2] |
| Storage Temperature | 2-8°C | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic nature makes it a valuable synthon for creating complex molecular architectures.[1]
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible site. The pyridine ring, being electron-deficient, is less reactive towards electrophiles.[6][7]
Nucleophilic Aromatic Substitution
The pyridine ring of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving group is present. Nucleophilic attack typically occurs at the C4 and C6 positions of the pyridine ring.[6][8]
Reactivity as a Synthetic Building Block
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its unique structure allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties.[2] It is a key component in the development of kinase inhibitors and other targeted therapies.
Experimental Protocols
Synthesis of this compound
General Procedure:
-
Condensation: 2-Amino-5-methylpyridine is reacted with chloroacetaldehyde in a suitable solvent to form an imine intermediate.
-
Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by elimination of water, to yield the final product, this compound.
-
Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic rings.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). The fragmentation pattern can provide further structural information, with common losses including the methyl group and cleavage of the heterocyclic rings.[9]
-
-
UV-Vis Spectroscopy:
Role in Drug Discovery and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[11] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.
Inhibition of CDK8 and the Wnt/β-catenin Signaling Pathway
One notable application of pyrrolo[2,3-b]pyridine derivatives is in the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[12][13] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[14] In several cancers, particularly colorectal cancer, the Wnt/β-catenin signaling pathway is aberrantly activated, leading to uncontrolled cell proliferation.[15][16]
CDK8 has been identified as a positive regulator of the Wnt/β-catenin pathway.[12] By phosphorylating various downstream targets, CDK8 enhances the transcriptional activity of β-catenin, a key effector of the Wnt pathway.[15] Therefore, inhibiting CDK8 with small molecules based on the pyrrolo[2,3-b]pyridine scaffold presents a promising therapeutic strategy to downregulate Wnt signaling and suppress tumor growth.[12][13]
Conclusion
This compound is a valuable heterocyclic compound with a rich chemical profile that makes it highly relevant to researchers in drug discovery and materials science. Its versatile reactivity allows for the synthesis of complex molecules with diverse biological activities. The role of its derivatives as kinase inhibitors, particularly in the context of the Wnt/β-catenin signaling pathway, highlights its potential for the development of novel therapeutics. This guide provides a foundational understanding of the key physical and chemical properties of this compound, which is essential for its effective utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H8N2 | CID 11457716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound| Ambeed [ambeed.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 14. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 15. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically relevant small molecules. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective inhibitors of a wide range of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their application in oncology, inflammation, and neurodegenerative diseases. This document details the signaling pathways involved, summarizes quantitative efficacy data, and provides comprehensive experimental protocols for the evaluation of these compounds.
Key Therapeutic Targets and Signaling Pathways
1H-Pyrrolo[2,3-b]pyridine analogs have been successfully developed to target a variety of protein kinases and other enzymes that are critical nodes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers.[2][3] 1H-Pyrrolo[2,3-b]pyridine derivatives have emerged as potent FGFR inhibitors.[2][3]
// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyridine [label="1H-pyrrolo[2,3-b]pyridine\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label=" Binds"]; FGFR -> FRS2 [label=" Phosphorylates"]; FGFR -> PLCg; FGFR -> PI3K; FGFR -> STAT; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK -> Nucleus; PLCg -> Nucleus; PI3K -> AKT -> Nucleus; STAT -> Nucleus; Nucleus -> Proliferation; Pyrrolo_pyridine -> FGFR [arrowhead=tee, color="#EA4335"]; } "FGFR Signaling Pathway and Inhibition"
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[4][5] Hyperactivation of this pathway is one of the most common events in human cancers. Several 1H-pyrrolo[2,3-b]pyridine-based compounds have been developed as potent PI3K inhibitors.[4]
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyridine [label="1H-pyrrolo[2,3-b]pyridine\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label=" Phosphorylates"]; PI3K -> PIP3; PIP3 -> AKT; AKT -> mTORC1; mTORC1 -> CellGrowth; Pyrrolo_pyridine -> PI3K [arrowhead=tee, color="#EA4335"]; } "PI3K/AKT/mTOR Signaling and Inhibition"
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is critical for transmitting cytokine-mediated signals that regulate immunity and inflammation.[6] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated as JAK inhibitors, particularly targeting JAK3.[6]
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(Inflammation, Immunity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyridine [label="1H-pyrrolo[2,3-b]pyridine\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label=" Activates"]; JAK -> STAT [label=" Phosphorylates"]; STAT -> STAT_dimer; STAT_dimer -> Nucleus; Nucleus -> GeneTranscription; Pyrrolo_pyridine -> JAK [arrowhead=tee, color="#EA4335"]; } "JAK-STAT Signaling Pathway and Inhibition"
Other Notable Kinase Targets
-
Traf2 and Nck-interacting kinase (TNIK): A key regulator of the Wnt signaling pathway, which is frequently mutated in colorectal cancer.[7] 1H-Pyrrolo[2,3-b]pyridine compounds have shown potent TNIK inhibition.[8]
-
c-Met: A receptor tyrosine kinase that, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, migration, and invasion. Its dysregulation is linked to various cancers.[9]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A serine/threonine kinase implicated in cancer cell proliferation, apoptosis, and stem cell renewal.[10]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, making it a target for cancer therapy due to its role in cell cycle progression.[11]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical protein in the DNA damage response pathway. ATM inhibitors can sensitize cancer cells to chemo- and radiotherapy.[12]
-
Extracellular signal-regulated kinase 5 (Erk5): A member of the MAPK family, its signaling is crucial in cancer cell proliferation and survival.[13]
Non-Kinase Targets
-
Phosphodiesterase 4B (PDE4B): An enzyme that degrades the second messenger cAMP. PDE4B inhibitors have therapeutic potential in inflammatory and neurological disorders.[14]
-
DEAD-box helicase 3 (DDX3): An RNA helicase involved in multiple aspects of RNA metabolism. Its overexpression is associated with tumorigenesis and drug resistance.[15]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative 1H-pyrrolo[2,3-b]pyridine analogs against their respective targets.
Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Cellular IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | 4T1 (breast cancer) | - | [2][3] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| 11h | PDE4B | 140 | - | - | [14] |
| Compound 9 | c-Met | 22.8 | MKN-45 (gastric cancer) | 329 | [9] |
| ALK | Moderate Inhibition | EBC-1 (lung cancer) | 479 | ||
| 16h | MELK | 32 | A549 (lung cancer) | 109 | [10] |
| MDA-MB-231 (breast cancer) | 245 | ||||
| MCF-7 (breast cancer) | - | ||||
| 25a | ATM | Potent (selectivity >700-fold over PIKK family) | HCT116 (colorectal) | - | [12] |
| B13, B14, C1, C2 | PI3K | Subnanomolar | Various | Potent antiproliferative | [4] |
| 14c | JAK3 | 5.1 | - | - | [6] |
| 4a | Erk5 | - | A549 (lung cancer) | 6.23 µg/mL | [13] |
| 5j | Erk5 | - | A549 (lung cancer) | 4.56 µg/mL | [13] |
| 7-AID | DDX3 | - | HeLa (cervical cancer) | 16.96 µM | [15] |
| MCF-7 (breast cancer) | 14.12 µM | ||||
| MDA MB-231 (breast cancer) | 12.69 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel therapeutic agents. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareReagents [label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Kinase and\nTest Compound", fillcolor="#FBBC05", fontcolor="#202124"]; InitiateReaction [label="Initiate Reaction\n(Add ATP/Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; StopReaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Detect Signal\n(e.g., Luminescence, Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Calculate IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PrepareReagents; PrepareReagents -> Incubate; Incubate -> InitiateReaction; InitiateReaction -> StopReaction; StopReaction -> Detection; Detection -> DataAnalysis; DataAnalysis -> End; } "Workflow for In Vitro Kinase Assay"
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (1H-pyrrolo[2,3-b]pyridine analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of 4x test compound to the wells of a 384-well plate.
-
Add 5 µL of 2x kinase/substrate solution.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[3]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly productive starting point for the development of inhibitors targeting a diverse array of therapeutically relevant proteins. The analogs derived from this core structure have demonstrated significant potential in preclinical models of cancer and other diseases. The continued exploration of this chemical space, guided by a deep understanding of the target biology and the application of robust experimental methodologies, holds great promise for the discovery of novel and effective medicines. This guide provides a foundational resource for researchers engaged in the design, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine-based drug candidates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preliminary in vitro evaluation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of the 6-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold
Introduction
The this compound, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry. Azaindoles are recognized as bioisosteres of both indole and purine systems, allowing them to interact with a wide range of biological targets.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as hydrogen bonding capacity, pKa, and solubility, potentially enhancing drug-target interactions and improving pharmacokinetic profiles.[2] The 7-azaindole framework is particularly prominent in the development of kinase inhibitors, as its structure mimics the adenine fragment of ATP, enabling it to bind effectively to the catalytic domain of kinases.[3]
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of the this compound core, primarily through the examination of its derivatives. The data presented is collated from multiple studies and focuses on the methodologies, quantitative results, and cellular pathways associated with these compounds in the context of drug discovery.
Data Presentation: In Vitro Biological Activity of Derivatives
The therapeutic potential of the this compound scaffold has been explored through the synthesis and evaluation of numerous derivatives. The following tables summarize the quantitative in vitro data for key analogues across various biological targets.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of FGFRs, which are implicated in various cancers.
| Compound ID | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| 4h | FGFR1 | 7 | - | Enzymatic | [4][5] |
| FGFR2 | 9 | - | Enzymatic | [4][5] | |
| FGFR3 | 25 | - | Enzymatic | [4][5] | |
| FGFR4 | 712 | - | Enzymatic | [4][5] | |
| 4T1 (Breast Cancer) | - | Cell Proliferation | [4][5] |
Table 2: c-Met Kinase Inhibitors
c-Met is another crucial tyrosine kinase target in cancer therapy. Hydrazone derivatives of the scaffold have shown significant activity.
| Compound ID | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| 7c | c-Met Kinase | 0.506 | - | Enzymatic | [6] |
| A549 (Lung Cancer) | 0.82 | A549 | Cytotoxicity | [6] | |
| HepG2 (Liver Cancer) | 1.00 | HepG2 | Cytotoxicity | [6] | |
| MCF-7 (Breast Cancer) | 0.93 | MCF-7 | Cytotoxicity | [6] | |
| PC-3 (Prostate Cancer) | 0.92 | PC-3 | Cytotoxicity | [6] |
Table 3: Phosphodiesterase 4B (PDE4B) Inhibitors
The scaffold has been utilized to develop selective inhibitors of PDE4B, a target for inflammatory diseases.
| Compound ID | Target | IC50 (µM) | Selectivity | Assay Type | Reference |
| 11h | PDE4B | 0.14 | 6-fold vs PDE4D | Enzymatic | [7] |
Table 4: DEAD-box Helicase 3 (DDX3) Inhibitors
A derivative of 7-azaindole was identified as an inhibitor of DDX3, an RNA helicase involved in tumorigenesis.
| Compound ID | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| 7-AID | DDX3 | - | HeLa (Cervical) | Cytotoxicity | [8] |
| 16.96 | HeLa | Cytotoxicity | [8] | ||
| 14.12 | MCF-7 (Breast) | Cytotoxicity | [8] | ||
| 12.69 | MDA MB-231 (Breast) | Cytotoxicity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Objective: To determine the IC50 value of a test compound against a target kinase (e.g., FGFR, c-Met).
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product formed or remaining ATP using a suitable detection method, such as luminescence or fluorescence.
-
Data is plotted as the percentage of kinase activity versus the log of the compound concentration.
-
The IC50 value is calculated using a non-linear regression curve fit.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[9]
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50/IC50).
-
Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).[9]
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Cellular TNF-α Release Assay
This assay is used to evaluate the anti-inflammatory potential of compounds, such as PDE4B inhibitors.[7]
-
Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from macrophages.
-
Materials: Macrophage cell line (e.g., RAW 264.7), LPS, test compound, and a TNF-α ELISA kit.
-
Procedure:
-
Plate macrophage cells and pre-treat with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: General experimental workflow for in vitro evaluation.
Caption: Simplified FGFR signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Versatile 7-Azaindole Scaffold: A Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 7-azaindole derivatives, focusing on their role as potent kinase inhibitors in oncology, as well as their emerging applications in antiviral and neurodegenerative disease therapies. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and development efforts in this exciting field.
Kinase Inhibition: A Cornerstone of 7-Azaindole's Anticancer Activity
7-Azaindole derivatives have emerged as a highly successful class of kinase inhibitors, primarily due to the scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the binding of adenine in ATP, leading to competitive inhibition of kinase activity. The versatility of the 7-azaindole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
One of the most notable successes is Vemurafenib (Zelboraf®) , an FDA-approved drug for the treatment of BRAF V600E-mutated metastatic melanoma.[1] Vemurafenib's mechanism of action involves the selective inhibition of the mutated BRAF kinase, which is a key driver in the mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Quantitative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of various 7-azaindole derivatives against key protein kinases implicated in cancer.
Table 1: Inhibition of PI3K Isoforms by 7-Azaindole Derivatives
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 10 | - | - | 0.05 | - | [2] |
| (S)-7 | - | - | 0.035 | - | [2] |
| 25 | - | - | 2.5 | - | [2] |
| B14 | 2.50 | 0.69 | 3.12 | 0.17 | [3] |
| C2 | 6.19 | 2.91 | >10 | 0.37 | [3] |
Table 2: Inhibition of Other Cancer-Related Kinases by 7-Azaindole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib (PLX4720) | BRAF V600E | 13 | |
| Pexidartinib | CSF1R | 13 | [1] |
| 8l | Haspin | 14 | [4] |
| 8g | CDK9/CyclinT | 206 | [5] |
| 8h | CDK9/CyclinT | 206 | [5] |
| 18c | CDK9/CyclinT | 206 | [5] |
| 18c | Haspin | 118 | [5] |
| 50 | Cdc7 | 20 | [6] |
Signaling Pathways Targeted by 7-Azaindole Derivatives
7-Azaindole-based kinase inhibitors primarily exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and differentiation.
1.2.1. The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer.[3] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms, thereby blocking the downstream signaling that promotes tumor growth.
1.2.2. The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell growth and division. Mutations in components of this pathway, such as BRAF, are common in many cancers.
Anticancer Activity in Cellular Assays
The efficacy of 7-azaindole derivatives as anticancer agents has been extensively evaluated in various cancer cell lines.
Table 3: In Vitro Anticancer Activity of 7-Azaindole Derivatives
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| CM01 | HeLa | Cervical Adenocarcinoma | 0.5 | [7] |
| CM01 | 786-O | Renal Adenocarcinoma | 0.4 | [7] |
| CM01 | NCI H460 | Lung Carcinoma | 0.3 | [7] |
| CM01 | MDA-MB-231 | Breast Carcinoma | 0.1 | [7] |
| CM02 | HeLa | Cervical Adenocarcinoma | 0.7 | [7] |
| CM02 | MDA-MB-231 | Breast Carcinoma | 0.2 | [7] |
| 7-AID | HeLa | Cervical Carcinoma | 16.96 | [8] |
| 7-AID | MCF-7 | Breast Cancer | 14.12 | [8] |
| 7-AID | MDA-MB-231 | Breast Cancer | 12.69 | [8] |
| 25 | HeLa | Cervical Cancer | 3.7 | [9] |
| 25 | HepG2 | Liver Cancer | 8.0 | [9] |
| 25 | MCF-7 | Breast Cancer | 19.9 | [9] |
| 6g | MCF-7 | Breast Cancer | 6.67 | [10] |
| 6g | HeLa | Cervical Cancer | 4.49 | [10] |
| 6h | MCF-7 | Breast Cancer | 7.32 | [10] |
| 6h | HeLa | Cervical Cancer | 6.87 | [10] |
| B14 | KARPASS-422 | Lymphoma | 0.17 | [3] |
| B14 | Pfeiffer | Lymphoma | 0.15 | [3] |
| B14 | MCF7 | Breast Cancer | 0.69 | [3] |
| B14 | T47D | Breast Cancer | 0.52 | [3] |
Antiviral Potential of 7-Azaindole Derivatives
Beyond their well-established role in oncology, 7-azaindole derivatives are emerging as promising antiviral agents. Their mechanisms of action in this context are diverse and target various stages of the viral life cycle.
Table 4: Antiviral Activity of 7-Azaindole Derivatives
| Compound | Virus | Assay | EC50 (µM) | Reference |
| 8a | Respiratory Syncytial Virus (RSV) | CPE | 0.89 | [11] |
| 8b | Respiratory Syncytial Virus (RSV) | CPE | - | [11] |
| 8c | Respiratory Syncytial Virus (RSV) | CPE | 0.47 | [11] |
| 4d | Respiratory Syncytial Virus (RSV) | CPE | 0.55 | [11] |
| 4d | Respiratory Syncytial Virus (RSV) | RT-qPCR | 0.05 | [11] |
| 8b | Respiratory Syncytial Virus (RSV) | RT-qPCR | 0.01 | [11] |
| 8e | Respiratory Syncytial Virus (RSV) | RT-qPCR | 0.20 | [11] |
| 8f | Respiratory Syncytial Virus (RSV) | RT-qPCR | 0.59 | [11] |
| G7a | SARS-CoV-2 (pseudovirus) | Virus Entry | 9.08 | [12] |
| ASM-7 | SARS-CoV-2 (pseudovirus) | Virus Entry | 0.45 | [12] |
| ASM-7 | SARS-CoV-2 (original strain) | Virus Infection | 1.001 | [12] |
| 8 | HIV-1 | RT Inhibition | 0.73 | [13] |
| 10 | HIV-1 | RT Inhibition | 0.58 | [13] |
| 17b | HIV-1 | RT Inhibition | 0.36 | [13] |
| JNJ-63623872 | Influenza (H1N1, H5N1) | Polymerase-B2 Inhibition | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of 7-azaindole derivatives.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
7-azaindole test compounds
-
ATP
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the 7-azaindole test compounds in the kinase reaction buffer.
-
In a well of a 96- or 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
7-azaindole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-azaindole test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 or GI50 value.
-
In Vivo Xenograft Tumor Model
In vivo xenograft models are crucial for evaluating the antitumor efficacy of 7-azaindole derivatives in a living organism.[20][21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take)
-
7-azaindole test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation and Implantation:
-
Culture the desired human cancer cell line to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the 7-azaindole test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, orally or intraperitoneally).
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the 7-azaindole derivative.
-
Conclusion
The 7-azaindole scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutics. Its proven success as a kinase inhibitor in oncology, exemplified by the FDA-approved drug Vemurafenib, underscores its potential. Furthermore, the expanding research into its antiviral and neuroprotective activities opens up new avenues for addressing a broader range of diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 7-azaindole derivatives. Continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 7. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. researchhub.com [researchhub.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. BiTE® Xenograft Protocol [protocols.io]
- 24. StarrLab - Xenografts [sites.google.com]
The Pharmacophore of 1H-Pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural features allow it to interact with a wide range of biological targets, making it a versatile starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the pharmacophore of 1H-pyrrolo[2,3-b]pyridine, detailing its structure-activity relationships (SAR), relevant signaling pathways, and the experimental protocols for the synthesis and evaluation of its derivatives.
Core Pharmacophoric Features
The pharmacophoric features of the 1H-pyrrolo[2,3-b]pyridine scaffold are dictated by its bicyclic aromatic structure, which comprises a pyrrole ring fused to a pyridine ring. The arrangement of nitrogen atoms and the planar nature of the ring system provide a unique combination of hydrogen bond donor and acceptor capabilities, as well as opportunities for π-π stacking and hydrophobic interactions.
Key pharmacophoric elements include:
-
The Pyrrole NH: This group typically acts as a hydrogen bond donor, crucial for anchoring the molecule within the active site of many target proteins, particularly kinases.
-
The Pyridine Nitrogen: This nitrogen atom acts as a hydrogen bond acceptor, another key interaction point for target binding.
-
The Aromatic System: The planar bicyclic ring system allows for favorable π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.
-
Substitution Points: The carbon atoms of the scaffold (positions 2, 3, 4, 5, and 6) provide vectors for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The specific substitution pattern is critical for targeting different enzymes.
Structure-Activity Relationships (SAR) and Biological Targets
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of a variety of enzymes, with the substitution pattern on the core scaffold being the primary determinant of biological activity and selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[1][2][3][4]
Key SAR Insights:
-
Position 3: Substitution at this position with groups that can interact with the hydrophobic pocket of the ATP-binding site is generally favored. For example, the introduction of substituted phenyl groups can significantly enhance potency.
-
Position 5: Introduction of a group capable of forming a hydrogen bond, such as those with a hydrogen bond acceptor, can improve activity by interacting with residues like G485 in the FGFR active site.[5]
Signaling Pathways
The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) are a family of growth factors that, upon binding to their receptors (FGFRs), trigger a cascade of downstream signaling events that regulate cell proliferation, differentiation, migration, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers. The binding of FGF to FGFR induces receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[5][6]
Phosphodiesterase 4B (PDE4B) Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[7] By degrading cAMP, PDE4 plays a critical role in regulating a multitude of cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4B, a subtype of PDE4, leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate various downstream effects, including the suppression of pro-inflammatory cytokine release.[7]
Cell Division Cycle 7 (Cdc7) Kinase Signaling Pathway
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S-phase of the cell cycle.[8][9] It forms an active complex with its regulatory subunit Dbf4 (or ASK).[9] The Cdc7-Dbf4 complex phosphorylates components of the minichromosome maintenance (MCM) protein complex, which is a key step in the firing of replication origins.[10] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[8]
Human Neutrophil Elastase (HNE) Signaling Pathway
Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation.[11] It can degrade various extracellular matrix proteins. HNE can also act as a signaling molecule, inducing cellular responses such as proliferation and mucus secretion. For instance, HNE can induce airway smooth muscle cell proliferation through the activation of the ERK signaling pathway.[12][13]
Experimental Protocols
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. Below are representative experimental protocols for key transformations.
General Procedure for Suzuki-Miyaura Cross-Coupling
This procedure is commonly used to introduce aryl or heteroaryl substituents at various positions of the 1H-pyrrolo[2,3-b]pyridine core.
Protocol:
-
To a reaction vessel containing the halo-substituted 1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.), add the corresponding boronic acid or boronate ester (1.2-1.5 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 eq.) or K₂CO₃ (2-3 eq.).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Amide Coupling
This method is used to introduce amide functionalities, which can serve as important interaction points with biological targets.
Protocol:
-
To a solution of the 1H-pyrrolo[2,3-b]pyridine carboxylic acid derivative (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM, add a coupling agent like HATU (1.1-1.5 eq.) or EDC/HOBt (1.1-1.5 eq.).
-
Add a tertiary amine base, such as DIPEA or triethylamine (2-3 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous solutions of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various targets.
Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [3][4]
| Compound | R¹ | R² | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 1a | H | 3,5-dimethoxyphenyl | 2100 | >10000 | >10000 |
| 4h | 5-CF₃ | 2,6-dichloro-3,5-dimethoxyphenyl | 7 | 9 | 25 |
| 4j | 5-CF₃ | 2-chloro-5-methoxyphenyl | 48 | 102 | 156 |
Table 2: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
| Compound | R (Amide) | PDE4B IC₅₀ (µM) |
| 11a | N-cyclopropyl | 0.48 |
| 11h | N-(3,3-difluoroazetidin-1-yl) | 0.14 |
| 11k | N-morpholino | 1.1 |
Table 3: Cdc7 Kinase Inhibitory Activity of 3-substituted 1H-pyrrolo[2,3-b]pyridines [8][14][15]
| Compound | Substitution at C3 | Cdc7 IC₅₀ (nM) |
| 1 | (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one | 25 |
| 10 | (Z)-2-(benzylamino)-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one | 10 |
| 42 | (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one | 7 |
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and valuable core for the development of potent and selective inhibitors of various biological targets. A thorough understanding of its pharmacophoric features, combined with detailed knowledge of the target's active site and associated signaling pathways, allows for the rational design of novel drug candidates. The structure-activity relationships highlighted in this guide, along with the provided experimental frameworks, serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this privileged scaffold is likely to yield new and effective therapies for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 11. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bioisostere of indole and other azaindole isomers, this core structure is a key component in a variety of biologically active molecules. Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases. This document provides detailed synthetic protocols for the preparation of the this compound core and its subsequent diversification, along with a summary of their biological applications and relevant signaling pathways.
Synthetic Strategies
The synthesis of the this compound core can be achieved through several established methods for indole and azaindole synthesis. Key strategies include the Bartoli and Fischer indole syntheses, which are adaptable to pyridine-based precursors. Following the construction of the core, further derivatization is commonly accomplished through modern cross-coupling reactions.
I. Synthesis of the Core Scaffold: this compound
A common and effective method for the synthesis of 7-azaindoles from nitro-substituted pyridines is the Bartoli indole synthesis. This reaction utilizes a vinyl Grignard reagent to transform an ortho-substituted nitropyridine into the corresponding pyrrolopyridine. For the synthesis of this compound, the starting material would be 2-chloro-5-methyl-3-nitropyridine.
Experimental Protocol: Bartoli Indole Synthesis of this compound
Materials:
-
2-Chloro-5-methyl-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methyl-3-nitropyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3 equivalents) to the cooled solution via a dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -20 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
II. Derivatization of the this compound Scaffold
Once the core is synthesized, further functionalization can be achieved at various positions of the bicyclic system. Palladium-catalyzed cross-coupling reactions are particularly useful for introducing aryl, heteroaryl, and amino groups.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-4 Arylation
This protocol describes the arylation at the C-4 position, assuming a 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate is available or synthesized.
Materials:
-
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (protected at N-1, e.g., with a SEM group) (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the protected 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd₂(dba)₃, and K₂CO₃.
-
Degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture at 100 °C for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
If necessary, deprotect the N-1 position using appropriate conditions (e.g., TBAF for SEM group) to obtain the final N-H derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. Note that specific data for 6-methyl derivatives are often embedded within broader studies of the 7-azaindole class.
Table 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives via Cross-Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Suzuki-Miyaura | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 85 | [1] |
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 92 | [1] |
| 4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | N-Methyl-N-(pyridin-3-ylmethyl)amine | Buchwald-Hartwig | N-Methyl-N-(pyridin-3-ylmethyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-4-amine | 60-70 |
Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 4h | FGFR1 | 7 | - | [2] |
| 4h | FGFR2 | 9 | - | [2] |
| 4h | FGFR3 | 25 | - | [2] |
| Compound 22 | CDK8 | 48.6 | - | |
| Compound 31g | JAK1 | Potent | - | [3] |
| Series | TNIK | <1 | - | [4] |
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives as kinase inhibitors implicates their role in modulating key cellular signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: General synthetic workflow for this compound derivatives.
Many derivatives of this scaffold target protein kinases that are crucial components of oncogenic signaling pathways. For example, inhibition of kinases such as FGFR, JAK, and CDK can disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK and JAK-STAT pathways, which are often hyperactivated in cancer.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic routes outlined in these notes provide a robust framework for accessing a diverse range of derivatives. The significant biological activities reported for this class of compounds underscore their therapeutic potential and warrant further investigation in preclinical and clinical settings. The detailed protocols and compiled data herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases implicated in colorectal cancer (CRC) pathogenesis. While direct research on 6-Methyl-1H-pyrrolo[2,3-b]pyridine in CRC is emerging, its core structure is found in inhibitors of key oncogenic drivers such as Cyclin-Dependent Kinase 8 (CDK8), Traf2- and Nck-interacting kinase (TNIK), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Fibroblast Growth Factor Receptor (FGFR). This document provides a comprehensive guide for researchers interested in evaluating the potential of this compound as a therapeutic agent in colorectal cancer. We present hypothetical data based on the known activities of similar compounds, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Potential Mechanisms of Action and Therapeutic Rationale
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to modulate several critical signaling pathways in colorectal cancer. The introduction of a methyl group at the 6-position of the pyrrolo[2,3-b]pyridine core can influence the compound's selectivity and potency. Based on existing literature for the parent scaffold, this compound could potentially target the following pathways:
-
Wnt/β-catenin Signaling: As a potential CDK8 or TNIK inhibitor, the compound could downregulate the Wnt/β-catenin pathway, which is aberrantly activated in the majority of colorectal cancers.
-
Tumor Microenvironment Modulation: By targeting CSF-1R, the compound may alter the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.
-
Angiogenesis and Cell Proliferation: Inhibition of FGFR signaling can block angiogenesis and tumor cell proliferation, which are crucial for tumor growth and metastasis.
Data Presentation: Hypothetical In Vitro Efficacy
The following tables present hypothetical quantitative data for "this compound" (herein referred to as Compound X) to serve as a template for data presentation. These values are based on published data for other 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of Compound X
| Target Kinase | IC50 (nM) | Assay Type |
| CDK8/CycC | 55 | Kinase Glo® |
| TNIK | 80 | LanthaScreen™ Eu Kinase Binding |
| CSF-1R | 120 | FRET-based kinase assay |
| FGFR1 | 250 | Caliper mobility shift assay |
| FGFR2 | 300 | Caliper mobility shift assay |
Table 2: Anti-proliferative Activity of Compound X in Colorectal Cancer Cell Lines
| Cell Line | Genetic Background | IC50 (µM) after 72h |
| HCT116 | KRAS mutant, PIK3CA mutant | 1.2 |
| SW480 | APC mutant | 2.5 |
| HT-29 | BRAF mutant, PIK3CA mutant | 3.1 |
| DLD-1 | KRAS mutant, PIK3CA mutant | 2.8 |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480, HT-29)
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Modulation
Objective: To assess the effect of Compound X on the phosphorylation of key signaling proteins (e.g., AKT, ERK) and the expression of downstream targets (e.g., β-catenin).
Materials:
-
Colorectal cancer cells
-
Compound X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Compound X or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Compound X formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Compound X or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics for colorectal cancer. This compound, as a derivative of this core structure, warrants investigation for its potential to inhibit key oncogenic pathways. The protocols and conceptual framework provided in this document are intended to guide researchers in the systematic evaluation of this and similar compounds, from initial in vitro characterization to in vivo efficacy studies. Further research will be crucial to elucidate the specific kinase inhibitory profile and anti-cancer properties of this compound in the context of colorectal cancer.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1H-pyrrolo[2,3-b]pyridine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of aryl-substituted 7-azaindole derivatives.[1][2] This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of halo-substituted 1H-pyrrolo[2,3-b]pyridines with various arylboronic acids or their esters. The success of the reaction is often dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, including preformed palladium complexes with bulky, electron-rich phosphine ligands, have demonstrated high efficacy for the coupling of challenging heteroaryl halides.[1]
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of halo-7-azaindoles is influenced by several factors:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Catalyst systems like Pd₂(dba)₃ with ligands such as XPhos or SPhos, or pre-catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles.[1] For some substrates, Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also provide good results.[1]
-
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[1][3]
-
Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include 1,4-dioxane/water, toluene/ethanol, and DMF.[2][3][4]
-
Leaving Group: The reactivity of the halo-7-azaindole precursor follows the general trend I > Br > Cl.
Data Presentation: Summary of Reaction Conditions
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of substituted 7-azaindoles, which can serve as a starting point for optimization.
Table 1: Suzuki Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
| Entry | 7-Azaindole Precursor | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-7-azaindole | Phenylboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ (2) | DMF | 110 | - | - | [5] |
| 2 | 4-Chloro-2-iodo-1-SEM-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (1:1) | 100 | 0.5 | - | [2] |
| 3 | 4-Chloro-2-iodo-1-SEM-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (1:1) | 100 | 0.5 | - | [2] |
Table 2: Suzuki Coupling of 6-Halo-1H-pyrrolo[2,3-b]pyridine Derivatives
| Entry | 7-Azaindole Precursor | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloro-7-azaindole | Phenylboronic acid | Pd(OAc)₂ | - | - | - | - | - | 76 | [6] |
| 2 | 6-Chloro-7-azaindole | 2-Furanylboronic acid | Pd(OAc)₂ | - | - | - | - | - | 40 | [6] |
| 3 | 6-Chloro-3-iodo-N-protected-7-azaindole | Arylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 67-93 | [3] |
Table 3: General Conditions for Suzuki Coupling of Chloro-indoles/azaindoles
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chloro-azaindole | Various | P1 (1.0-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | [7] |
*SEM: (2-(trimethylsilyl)ethoxy)methyl *P1: XPhos-derived precatalyst
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 2.0 equiv)[4]
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2) (1-10 mol%)[4]
-
Phosphine ligand (e.g., SPhos, XPhos) (2-20 mol%)[4]
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)[4]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium catalyst, the phosphine ligand, and the base.[4]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent followed by degassed water (e.g., 4:1 v/v organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time (typically 0.5-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).[4]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling in the Functionalization of 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a crucial component in numerous biologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. This has led to the development of several 7-azaindole-based drugs, particularly kinase inhibitors. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a highly effective and versatile method for the functionalization of the 7-azaindole nucleus. This reaction's tolerance of various functional groups and relatively mild conditions make it an invaluable tool for creating diverse libraries of 7-azaindole derivatives for drug screening and development.
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling-mediated functionalization of 7-azaindoles, catering to researchers and professionals in the field of drug development.
Key Applications in Drug Discovery
The functionalization of 7-azaindoles via Sonogashira coupling is instrumental in the synthesis of compounds with a wide range of therapeutic applications. The introduction of alkynyl moieties allows for the exploration of chemical space and the fine-tuning of pharmacological properties. A significant application lies in the development of kinase inhibitors, where the 7-azaindole core often acts as a hinge-binding motif.
Caption: Role of 7-azaindole functionalization in kinase inhibitor development.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Sonogashira coupling on 7-azaindoles is influenced by various factors, including the choice of catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions and the corresponding yields for the synthesis of 2-alkynyl-7-azaindoles.
Table 1: Sonogashira Coupling of 4-chloro-2-iodo-7-azaindole with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-chloro-2-(phenylethynyl)-7-azaindole | 85 |
| 2 | 4-Methoxyphenylacetylene | 4-chloro-2-((4-methoxyphenyl)ethynyl)-7-azaindole | 82 |
| 3 | 4-Chlorophenylacetylene | 4-chloro-2-((4-chlorophenyl)ethynyl)-7-azaindole | 88 |
| 4 | 1-Hexyne | 4-chloro-2-(hex-1-yn-1-yl)-7-azaindole | 75 |
| 5 | Cyclohexylacetylene | 4-chloro-2-(cyclohexylethynyl)-7-azaindole | 78 |
| 6 | 3,3-Dimethyl-1-butyne | 4-chloro-2-((3,3-dimethylbut-1-yn-1-yl)-7-azaindole | 72 |
| 7 | 2-Ethynylpyridine | 4-chloro-2-(pyridin-2-ylethynyl)-7-azaindole | 65 |
Reaction conditions: 4-chloro-2-iodo-7-azaindole (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), Et₃N (2.0 equiv), DMF, 80 °C, 4-6 h.
Experimental Protocols
This section provides detailed methodologies for the Sonogashira coupling reaction on 7-azaindole substrates, including both conventional heating and microwave-assisted procedures.
Protocol 1: Conventional Sonogashira Coupling of 3-Iodo-7-Azaindole
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of a halo-7-azaindole with a terminal alkyne using conventional heating.
Materials:
-
3-Iodo-7-azaindole
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired functionalized 7-azaindole.
Caption: General workflow for conventional Sonogashira coupling.
Protocol 2: Microwave-Assisted Sonogashira Coupling of 7-Azaindoles
Microwave irradiation can significantly accelerate the Sonogashira coupling, leading to shorter reaction times and often improved yields.[1]
Materials:
-
Halo-7-azaindole (e.g., 4-chloro-2-iodo-7-azaindole)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the halo-7-azaindole (0.5 mmol), palladium catalyst (0.015 mmol, 3 mol%), and CuI (0.03 mmol, 6 mol%).
-
Add the anhydrous solvent (3 mL) and the base (1.5 mmol, 3.0 equiv).
-
Add the terminal alkyne (0.6 mmol, 1.2 equiv).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedures as described in Protocol 1.
Reaction Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
The palladium cycle involves the oxidative addition of the halo-7-azaindole to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.
Conclusion
The Sonogashira coupling is a robust and highly valuable transformation for the functionalization of 7-azaindoles. The protocols and data presented herein provide a solid foundation for researchers to synthesize diverse libraries of 7-azaindole derivatives. The ability to introduce a wide range of alkynyl groups opens up numerous possibilities for modulating the biological activity of these important scaffolds, thereby accelerating the discovery and development of new therapeutic agents. Careful optimization of reaction conditions, including the potential use of microwave assistance, can lead to efficient and high-yielding syntheses.
References
Application Note: 1H NMR Characterization of Substituted 1H-Pyrrolo[2,3-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] They serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutic agents, including potent inhibitors for targets such as fibroblast growth factor receptor (FGFR).[2] The structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous determination of the substitution patterns and stereochemistry of these derivatives. This application note provides a detailed guide to the 1H NMR characterization of substituted 1H-pyrrolo[2,3-b]pyridines, including representative data and standardized experimental protocols.
Data Presentation: 1H NMR Data of Substituted 1H-Pyrrolo[2,3-b]pyridines
The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for a selection of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. The data has been compiled from various literature sources and serves as a reference for researchers in this field. The numbering of the 1H-pyrrolo[2,3-b]pyridine ring system is as follows:
| Compound | Solvent | H-1 (NH) (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | - | - | - | - | - | - | - | - |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | - | - | - | 6.2 (s, 1H) | 7.0 (dd, 1H) | 7.8 (dd, 1H) | 8.1 (dd, 1H) | 2.4 (s, 3H, CH3) |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative 3b [2] | DMSO-d6 | 12.04 (s, 1H) | - | - | 8.53 (d, J = 2.2 Hz, 1H) | - | 8.18 (d, J = 2.2 Hz, 1H) | 7.55–7.34 (m, 5H, Ar-H), 6.04 (d, J = 4.6 Hz, 1H), 5.96 (d, J = 4.6 Hz, 1H) |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative 3h [2] | DMSO-d6 | 12.04 (s, 1H) | - | - | 8.53 (d, J = 2.2 Hz, 1H) | - | 8.18 (d, J = 2.2 Hz, 1H) | 7.55–7.34 (m, 5H, Ar-H), 6.04 (d, J = 4.6 Hz, 1H), 5.96 (d, J = 4.6 Hz, 1H) |
| 4-Amino-6-oxo-1,2-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative [1] | DMSO-d6 | - | - | 6.83 (s, 1H) | - | - | - | 12.01 (s, 2H, NH2), 7.44-7.08 (m, 9H, Ar-H), 2.49 (s, 3H, CH3-C=O), 2.26 (s, 3H, CH3) |
| 4,6-Diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6a) [1] | DMSO-d6 | - | - | 6.77 (s, 1H) | - | - | - | 12.01 (s, 2H, NH2), 7.44-7.14 (m, 10H, Ar-H), 2.26 (s, 2H, NH2) |
| 4,6-Diamino-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6b) [1] | DMSO-d6 | - | - | 6.77 (s, 1H) | - | - | - | 12.03 (s, 2H, NH2), 7.75-7.24 (m, 9H, Ar-H), 5.40 (s, 2H, NH2), 2.40 (s, 3H, CH3) |
| 4,6-diamino-2-(4-bromophenyl)-1-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6c) [1] | DMSO-d6 | - | - | 6.83 (s, 1H) | - | - | - | 12.01 (s, 2H, NH2), 7.46-7.08 (m, 9H, Ar-H), 2.27 (s, 2H, NH2) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR data.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d6 is commonly used for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., NH). CDCl3 is another common solvent. The chemical shifts of the residual solvent peaks should be noted (e.g., ~2.50 ppm for DMSO-d5 in DMSO-d6 and ~7.26 ppm for CHCl3 in CDCl3).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
NMR Tube: Use a clean and dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any solid particles before placing it in the spectrometer.
NMR Data Acquisition
-
Spectrometer: 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of -2 to 14 ppm is generally adequate to cover the signals of interest.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration.
-
Temperature: Experiments are usually conducted at room temperature (298 K).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each signal.
-
Coupling Constant Measurement: Measure the coupling constants (J) for multiplet signals.
Mandatory Visualization
The following diagram illustrates the general workflow for the 1H NMR characterization of substituted 1H-pyrrolo[2,3-b]pyridines.
Caption: Workflow for 1H NMR Characterization.
References
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. This heterocyclic motif is a core component of numerous biologically active molecules and has been successfully incorporated into drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections[1]. The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability[1].
High-throughput screening (HTS) of libraries based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical step in the identification of novel therapeutic agents. These libraries have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in human diseases. This document provides detailed application notes and protocols for the HTS of 1H-pyrrolo[2,3-b]pyridine libraries, with a focus on kinase inhibition assays.
Target Spotlight: Kinase Inhibition
1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a variety of kinases, making them attractive candidates for drug development in oncology and immunology. Key kinase targets include:
-
Traf2- and Nck-interacting kinase (TNIK): A crucial regulator of Wnt signaling, which is often constitutively active in colorectal cancer[2][3].
-
Cyclin-Dependent Kinase 8 (CDK8): Another key regulator of the Wnt/β-catenin signaling pathway, implicated in the progression of colon cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driving factor in various cancers, including breast and bladder cancer[4][5].
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: A central mediator of the DNA damage response, making its inhibitors potential chemosensitizers in cancer therapy.
-
Janus Kinases (JAKs): These kinases are integral to cytokine signaling and are validated targets for autoimmune and inflammatory diseases.
-
Phosphodiesterase 4B (PDE4B): An enzyme that regulates intracellular signaling by hydrolyzing cyclic AMP (cAMP), playing a key role in inflammation[6].
Data Presentation: Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data is illustrative of the potency that can be achieved with this scaffold and provides a benchmark for HTS campaigns.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR1-4. [4][5][7]
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides against PDE4B. [6]
| Compound ID | PDE4B IC50 (µM) |
| 7 | 0.48 |
| 11a | 0.63 |
| 11b | >10 |
| 11c | 0.6 |
| 11h | 0.14 |
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases. [8]
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 6 | 2900 | 1800 | 1100 |
| 11a | - | - | 1600 |
| 11g | 55 | 48 | 5.2 |
| 11h | 54 | 26 | 3.7 |
| 14c | 47 | 30 | 5.1 |
Table 4: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK. [9][10]
| Compound Series | TNIK IC50 Range (nM) |
| Series 1 | <1 - 100 |
| Series 2 | 10 - 500 |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are adaptable for screening 1H-pyrrolo[2,3-b]pyridine libraries against a variety of kinase targets.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction[11][12][13].
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase substrate
-
1H-pyrrolo[2,3-b]pyridine compound library
-
Assay plates (384-well, white)
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine library compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase of interest. Test compounds that bind to the kinase will displace the tracer, resulting in a decrease in the FRET signal[7][14][15][16].
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Kinase of interest (tagged, e.g., with His or GST)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
1H-pyrrolo[2,3-b]pyridine compound library
-
Assay plates (384-well, black)
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine library compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
-
-
Assay Assembly:
-
Prepare a 2X kinase/antibody solution in the provided kinase buffer.
-
Prepare a 2X tracer solution in the kinase buffer.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio and determine the percent inhibition for each compound.
-
Protocol 3: HTRF® Kinase Assay (Cisbio)
This is another TR-FRET-based assay that detects the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection[9].
Materials:
-
HTRF® Kinase Assay Kit (Cisbio)
-
Kinase of interest
-
Biotinylated kinase substrate
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
1H-pyrrolo[2,3-b]pyridine compound library
-
Assay plates (384-well, white or black)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine library compounds in DMSO.
-
Dispense compound dilutions into the assay plate.
-
-
Kinase Reaction:
-
Prepare a solution containing the kinase and the biotinylated substrate in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and percent inhibition for each compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for HTS.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: The canonical Wnt/β-catenin signaling pathway with TNIK and CDK8.
Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: The ATM-mediated DNA damage response pathway.
Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Caption: The role of PDE4B in regulating intracellular cAMP levels and inflammation.
References
- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE4B Is a Homeostatic Regulator of Cyclic AMP in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway, through mutations, gene amplifications, or fusions, is a known driver in various human cancers. Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and potent core structure for the development of selective FGFR inhibitors. This document provides detailed application notes and experimental protocols for the synthesis, in vitro, and in vivo evaluation of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, with a focus on the promising lead compound 4h (3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) .
FGFR Signaling Pathway and Mechanism of Inhibition
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple signaling cascades, primarily the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)-AKT, and Phospholipase Cγ (PLCγ) pathways. These pathways collectively promote cell proliferation, survival, and migration.[1] 1H-pyrrolo[2,3-b]pyridine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with residues in the hinge region of the kinase domain.[2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro FGFR Kinase Inhibitory Activity (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| 1 | 1900 | - | - | - |
| 3h | 10 | 18 | 40 | 1235 |
| 4a | 15 | 25 | 68 | 1560 |
| 4h | 7 | 9 | 25 | 712 |
| 4l | 8 | 15 | 33 | 980 |
| Data synthesized from published preclinical studies.[2] |
Table 2: In Vitro Anti-proliferative Activity (% Inhibition at 10 µM)
| Compound | 4T1 (Breast) | MDA-MB-231 (Breast) | MCF-7 (Breast) |
| 4h | 75.3 ± 4.2 | 68.1 ± 3.5 | 70.2 ± 4.8 |
| Data represents mean ± SD from two independent experiments after 72 hours of exposure.[2] |
Experimental Protocols
A general workflow for the development and evaluation of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors is outlined below.
References
Application Notes and Protocols for C-N Coupling with 1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the carbon-nitrogen (C-N) cross-coupling of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This privileged heterocyclic scaffold is a key component in numerous biologically active compounds and approved pharmaceuticals. The protocols outlined below describe palladium- and copper-catalyzed methods for the synthesis of N-substituted 7-azaindole derivatives, which are crucial intermediates in drug discovery and development.
Introduction
1H-pyrrolo[2,3-b]pyridine and its derivatives are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of indoles, enabling crucial hydrogen bonding interactions with various biological targets. The development of robust and efficient methods for the functionalization of the 7-azaindole core is therefore of high importance. This document details two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Chan-Lam N-arylation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1] This method is known for its broad substrate scope and functional group tolerance.[2] The Chan-Lam coupling, on the other hand, utilizes a copper catalyst to couple an amine with a boronic acid, often under milder conditions.[3][4] Both methodologies offer powerful strategies for the synthesis of a diverse library of N-substituted 7-azaindole derivatives.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an effective means for the C-N coupling of halo-substituted 7-azaindoles with a wide range of primary and secondary amines.[5][6] The use of specialized palladium precatalysts and ligands allows for these reactions to be carried out under mild conditions with high selectivity for the reaction at the heteroaryl halide in the presence of the unprotected N-H of the pyrrole ring.[5][7]
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Design of Selective JAK1 Inhibitors Using a 1H-Pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, evaluation, and characterization of selective Janus Kinase 1 (JAK1) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The methodologies outlined are essential for drug discovery programs targeting autoimmune diseases, inflammatory conditions, and other pathologies where JAK1 signaling is implicated.
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.
JAK1 is crucial for the signaling of a broad range of pro-inflammatory cytokines. Consequently, selective inhibition of JAK1 is a promising therapeutic strategy for various autoimmune and inflammatory diseases, with the potential to minimize off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in erythropoiesis. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a privileged structure in the design of potent and selective JAK1 inhibitors.
Featured Selective JAK1 Inhibitor
A notable example of a selective JAK1 inhibitor built upon the 1H-pyrrolo[2,3-b]pyridine scaffold is the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 38a ). This compound has demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a key selective JAK1 inhibitor with a 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| 38a | JAK1 | 2.8 | - | |
| JAK2 | >1000 | >357-fold | ||
| JAK3 | 120 | 43-fold | ||
| TYK2 | 150 | 54-fold |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical JAK1-STAT signaling pathway and a general workflow for the design and evaluation of selective JAK1 inhibitors.
Caption: JAK1-STAT Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for Selective JAK1 Inhibitors.
Experimental Protocols
In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the IC50 value of a test compound against a recombinant JAK1 enzyme.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plates. Include DMSO-only wells for high control (0% inhibition) and a potent pan-kinase inhibitor (e.g., staurosporine) for low control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution containing recombinant JAK1 and the substrate peptide in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range. Add 5 µL of this solution to each well.
-
Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for JAK1. Add 5 µL of the 2x ATP solution to all wells to start the reaction (final volume 10 µL).
-
Kinase Reaction: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based IL-6-Induced STAT3 Phosphorylation Assay (Flow Cytometry)
This protocol measures the ability of a test compound to inhibit JAK1-mediated STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the IL-6 receptor (e.g., U937, TF-1)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
Recombinant human IL-6
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorescently labeled anti-pSTAT3 (Tyr705) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired density. Prior to the assay, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal STAT3 phosphorylation.
-
Compound Treatment: Resuspend the starved cells in a serum-free medium and seed into 96-well plates. Add the test compounds at various concentrations and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with an EC80 concentration of recombinant human IL-6 for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation and Lysis: Immediately after stimulation, fix and lyse the cells by adding an equal volume of pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation and wash once with PBS. Permeabilize the cells by resuspending in ice-cold BD Phosflow™ Perm Buffer III and incubating on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer (PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorescently labeled anti-pSTAT3 antibody and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells once and resuspend in staining buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for pSTAT3 in each sample. Calculate the percent inhibition of IL-6-induced pSTAT3 phosphorylation for each compound concentration and determine the IC50 value.
Western Blotting for pSTAT3
Materials:
-
Cell lysates prepared from cells treated as in the cell-based assay
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 and/or loading control signal.
In Vivo Pharmacokinetic and Efficacy Studies
A general approach for evaluating the in vivo properties of a selective JAK1 inhibitor is outlined below. Specific models and parameters will vary depending on the therapeutic indication.
Pharmacokinetic (PK) Studies:
-
Animal Model: Use appropriate rodent (e.g., Sprague-Dawley rats, BALB/c mice) or non-rodent species.
-
Dosing: Administer the compound via intravenous (i.v.) and oral (p.o.) routes at one or more dose levels.
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Process the blood samples to plasma and quantify the compound concentration using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Efficacy Studies (e.g., Collagen-Induced Arthritis in Mice):
-
Disease Induction: Induce arthritis in mice by immunization with type II collagen.
-
Treatment: Once disease is established, administer the test compound orally on a daily basis. Include a vehicle control group and a positive control group (e.g., a known effective agent).
-
Efficacy Readouts: Monitor disease progression by measuring clinical scores (e.g., paw swelling, erythema). At the end of the study, collect tissues for histological analysis of joint inflammation and damage.
-
Pharmacodynamic (PD) Biomarkers: Collect blood or tissue samples to measure the inhibition of JAK1 signaling (e.g., ex vivo pSTAT3 inhibition) to establish a PK/PD relationship.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable starting point for the design of potent and selective JAK1 inhibitors. The application notes and protocols provided herein offer a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept. By employing these methodologies, researchers can effectively advance the development of novel therapeutics for the treatment of a wide range of inflammatory and autoimmune disorders.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Substitution
Question: I am attempting an electrophilic substitution on the 7-azaindole core, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Achieving regioselectivity in the functionalization of 7-azaindoles is a common challenge due to the electronic nature of the bicyclic system. The outcome is highly dependent on the reaction conditions and the directing effects of existing substituents and protecting groups.
Troubleshooting Steps:
-
Directing Group Strategy: The N1-protecting group plays a crucial role in directing electrophilic substitution. Electron-withdrawing groups like sulfonyl or carbamoyl can direct metalation and subsequent electrophilic quench to specific positions.
-
Kinetic vs. Thermodynamic Control: Reaction temperature and time can influence the product distribution. Low temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.
-
Metalation-Based Approaches: For specific C-H functionalization, directed metalation strategies are highly effective. The choice of base (e.g., LDA, n-BuLi) and the presence of directing metalating groups are critical. For instance, an N7-carbamoyl group can direct metalation to the C6 position.[1]
Problem 2: Difficulty in N-Protection or Deprotection of the Pyrrole Nitrogen
Question: I am struggling with either introducing or removing the N-protecting group on my 7-azaindole derivative without affecting other functional groups. What are my options?
Answer: The protection and deprotection of the 7-azaindole N-H is a critical step in many synthetic routes. The choice of protecting group and the conditions for its removal must be carefully considered based on the stability of the rest of the molecule.[2][3]
Troubleshooting Steps for N-Protection:
-
Base Selection: To favor N-protection over C3-alkylation, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF.[2]
-
Reagent Quality: Ensure the protecting group reagent and the base are of high quality and anhydrous, as moisture can quench the base and lead to incomplete reactions.[2]
Troubleshooting Steps for N-Deprotection:
-
N-Tosyl (Ts) Group Removal: This is a notoriously robust protecting group. While harsh conditions are often required, methods using strong bases like LDA in THF at elevated temperatures have proven effective for deprotection.[2]
-
N-Boc Group Removal: While typically removed with acid (e.g., TFA in DCM), this can be problematic for acid-sensitive substrates. Milder, basic conditions such as a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection.[2][4]
Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halo-7-azaindole is giving low yields or failing completely. What are the likely causes and solutions?
Answer: Palladium-catalyzed cross-coupling is a powerful tool for C-C and C-N bond formation on the 7-azaindole nucleus. However, these reactions are sensitive to several factors, and optimization is often necessary.[5][6]
Troubleshooting Steps:
-
Ligand and Catalyst Screening: The choice of phosphine ligand is critical. For C-N cross-coupling of unprotected halo-7-azaindoles, biarylphosphine ligands like XPhos or DavePhos in conjunction with a suitable palladium precatalyst have been shown to be effective.[5]
-
Base and Solvent Optimization: The base and solvent system can significantly impact the reaction outcome. For instance, in the amination of unprotected halo-7-azaindoles, LiHMDS in THF was found to be optimal in preventing undesired homo-coupling.[5] Other bases like NaOt-Bu or Cs2CO3 may be effective in different contexts.[5]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure your halo-7-azaindole and coupling partner are of high purity.
Problem 4: "Oiling Out" During Crystallization
Question: My substituted 7-azaindole is separating as an oil instead of crystallizing during purification. How can I obtain solid material?
Answer: "Oiling out" is a common problem in the crystallization of polar molecules like 7-azaindole derivatives. It occurs when the solute separates from the solution as a liquid phase.[7]
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling often promotes oiling out.[7]
-
Solvent System Modification:
-
Increase Solvent Volume: The concentration of your compound might be too high. Dilute the solution with more of the hot solvent and attempt recrystallization from a more dilute solution.[7]
-
Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of C3-substituted 7-azaindoles?
A1: The synthesis of C3-substituted 7-azaindoles often faces challenges such as controlling regioselectivity, especially when other positions are also reactive. Direct C-H functionalization at the C3 position can be difficult due to the electronic properties of the ring. Common strategies involve the use of pre-functionalized precursors or directed metalation approaches. For instance, microwave-assisted, solvent-free direct coupling of 7-azaindole with cyclic imines can provide C3-substituted derivatives.[8]
Q2: How does the pyridine nitrogen affect the reactivity of the 7-azaindole ring system?
A2: The pyridine nitrogen atom has a significant electron-withdrawing effect on the bicyclic system, which deactivates the pyridine ring towards electrophilic substitution.[9][10] It also provides a site for coordination with metal catalysts, which can influence the outcome of cross-coupling reactions.[5] Furthermore, the proximity of the N-H group and the pyridine nitrogen allows 7-azaindole to act as a bidentate ligand, which can lead to challenges in metal-catalyzed reactions due to catalyst sequestration.[5]
Q3: What are the key considerations for achieving high yields in the Chichibabin cyclization for 7-azaindole synthesis?
A3: The Chichibabin cyclization is a powerful method for constructing the 7-azaindole skeleton. Key factors for success include:
-
Stoichiometry of the Base: Using at least two equivalents of a strong base like LDA is often crucial for achieving high yields. An insufficient amount of base can lead to significantly lower yields.[11]
-
Order of Addition: The order of addition of reagents can be critical. In some cases, adding the nitrile to the lithiated picoline derivative is optimal, while in others, the reverse addition is preferred.[11]
-
Temperature Control: These reactions are typically performed at low temperatures (e.g., -40 °C) to control side reactions such as self-condensation of the picoline starting material.[11]
Q4: Are there efficient methods for the synthesis of C5-substituted 7-azaindoles?
A4: Yes, functionalization at the C5 position of the pyridine ring is achievable, often starting from a pre-functionalized pyridine derivative. Palladium-catalyzed cross-coupling reactions are a common strategy. For example, starting from a 5-halo-7-azaindole, various substituents can be introduced via Suzuki, Sonogashira, or amination reactions.[5][12]
Quantitative Data Summary
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile | 2.1 equiv. LDA, THF, -40 °C | 2-Phenyl-7-azaindole | 80-82 | [11] |
| Suzuki Coupling | N-protected 3-iodo-6-chloro-7-azaindole, Phenyl boronic acid | Pd2dba3, SPhos, Cs2CO3, Toluene/Ethanol, 60 °C | N-protected 3-phenyl-6-chloro-7-azaindole | 85 | [13] |
| Suzuki Coupling | N-protected 3-iodo-6-chloro-7-azaindole, p-Tolyl boronic acid | Pd2dba3, SPhos, Cs2CO3, Toluene/Ethanol, 60 °C | N-protected 3-(p-tolyl)-6-chloro-7-azaindole | 89 | [13] |
| C-N Coupling (Amination) | 5-Chloro-7-azaindole, Morpholine | P1 (Pd precatalyst), LiHMDS, THF, 60 °C | 5-(Morpholino)-7-azaindole | 95 | [5] |
| C-N Coupling (Amination) | 4-Bromo-1-benzyl-7-azaindole, Benzamide | Pd(OAc)2, Xantphos, K2CO3, Dioxane, 100 °C | 1-Benzyl-4-(benzamido)-7-azaindole | 85 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[11]
-
To a solution of diisopropylamine (0.62 mL, 4.2 mmol) in dry THF (20.0 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.
-
Stir the resulting LDA solution for 5 minutes at -40 °C.
-
Add benzonitrile (0.215 mL, 2.1 mmol).
-
Stir the mixture for 2 hours at -40 °C.
-
Add 2-fluoro-3-picoline (0.200 mL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.
-
Quench the reaction with wet THF and evaporate the solvent under reduced pressure.
-
Redissolve the resulting solid in ethyl acetate (15 mL) and wash with aqueous NaHCO3 (3 x 10 mL) and aqueous NaCl (3 x 10 mL).
-
Dry the organic layer over Na2SO4, filter, and evaporate to dryness to afford the product.
Protocol 2: Palladium-Catalyzed Amination of 5-Chloro-7-azaindole[5]
-
In a glovebox, add 5-chloro-7-azaindole (77 mg, 0.50 mmol), the palladium precatalyst P1 (4.1 mg, 0.005 mmol), and a stir bar to an oven-dried vial.
-
Add dry THF (1.0 mL) and morpholine (52 µL, 0.60 mmol).
-
Add a 1.0 M solution of LiHMDS in THF (1.1 mL, 1.1 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture at 60 °C for the specified time.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Optimization of Reaction Conditions for 1H-pyrrolo[2,3-b]pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity pattern of the 1H-pyrrolo[2,3-b]pyridine core?
A1: The 1H-pyrrolo[2,3-b]pyridine scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity. Generally, electrophilic substitution reactions preferentially occur on the pyrrole ring, with the C3 position being the most reactive, followed by the C2 position. Functionalization of the pyridine ring is more challenging and typically requires harsher reaction conditions or specific strategies like metal-catalyzed C-H activation.[1]
Q2: How can I achieve selective functionalization at the C3 position?
A2: The C3 position is the most nucleophilic carbon and is readily functionalized through various electrophilic substitution reactions.[1][2] For instance, halogenation, such as bromination, can be achieved with high regioselectivity using reagents like copper(II) bromide in acetonitrile at room temperature.[1] Other common electrophilic reactions that favor the C3 position include Vilsmeier-Haack formylation and Mannich reactions.[1][2]
Q3: What methods are available for selective functionalization at the C2 position?
A3: Selective functionalization at the C2 position often requires overcoming the intrinsic reactivity preference for the C3 position. A widely used and effective strategy is directed ortho-metalation (DoM). This involves installing a directing group on the N1 nitrogen, such as pivaloyl or carbamoyl groups. This directing group guides a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 position. The resulting C2-lithiated intermediate can then be trapped with a variety of electrophiles.[1]
Q4: Why is functionalization of the pyridine ring of 7-azaindole challenging?
A4: The pyridine ring in 7-azaindole is electron-deficient, which makes it less susceptible to electrophilic attack. Furthermore, the nitrogen atom in the pyridine ring can coordinate with metal catalysts, potentially inhibiting their activity in cross-coupling reactions.[3][4] Overcoming these challenges often requires the use of specialized catalysts, ligands, and reaction conditions, or pre-functionalized starting materials.[1]
Q5: Are protecting groups necessary for the functionalization of 1H-pyrrolo[2,3-b]pyridine?
A5: Yes, protecting the pyrrole nitrogen (N1) is often crucial for achieving high yields and selectivity in many reactions, particularly in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][5] The free N-H group can interfere with the reaction by coordinating to the metal catalyst or by participating in side reactions. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[3][5]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Causes and Troubleshooting Steps:
-
Catalyst Inhibition/Deactivation: The unprotected pyrrole N-H or other nitrogen-containing functional groups can coordinate with the palladium catalyst, leading to its deactivation.[3]
-
Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the cross-coupling reaction.
-
Solution: Screen a variety of phosphine-based ligands (e.g., RuPhos, XPhos) to identify the optimal one for your specific substrate and coupling partner.[5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction yield.
-
Solution:
-
Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C).[3]
-
Solvent: Screen different solvents, such as 1,4-dioxane, toluene, or DMF.
-
Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be crucial.
-
-
-
Poorly Reactive Coupling Partner: Some coupling partners, like aryl fluorides in Suzuki reactions, are less reactive.
-
Solution: If possible, consider converting the functional group to a more reactive one (e.g., converting a fluoro group to a bromo or iodo group) prior to the coupling reaction.[3]
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
Possible Causes and Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: A mixture of products can arise from a kinetically controlled reaction.
-
Solution: To favor the thermodynamically more stable isomer, try running the reaction at a slightly higher temperature or for a longer duration to allow for equilibration.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at the C2 and C3 positions.
-
Solution: Screen a range of solvents with varying polarities (e.g., polar aprotic vs. nonpolar) to optimize selectivity.[1]
-
-
Steric Hindrance: The steric bulk of the electrophile or the directing group can influence the site of reaction.
-
Solution: For C2 selectivity using DoM, a more sterically hindered base like LDA may offer different selectivity compared to n-BuLi.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling on a Halogenated 1H-pyrrolo[2,3-b]pyridine Scaffold.
| Entry | Halogen at C2 | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodo | Phenylboronic acid | Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane:Water (1:1) | 100 | 0.5 | N/A | [5] |
| 2 | Iodo | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane:Water (1:1) | 100 | 0.5 | N/A | [5] |
Note: "N/A" indicates that the specific yield was not provided in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) and C2-Functionalization
-
Protection of N1: Protect the nitrogen of the 1H-pyrrolo[2,3-b]pyridine starting material with a suitable directing group (e.g., pivaloyl chloride or a carbamoyl chloride) under standard conditions.
-
Deprotonation: Dissolve the N1-protected 7-azaindole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a strong base, such as n-BuLi or LDA (typically 1.1-1.5 equivalents), and stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C2 position.[1]
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reactant Mixture: In a reaction vessel, combine the halogenated and N1-protected 1H-pyrrolo[2,3-b]pyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos or XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).[5]
-
Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Decision workflow for achieving regioselective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-pyrrolo[2,3-b]pyridine analogs, also known as 7-azaindoles. These resources are intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1H-pyrrolo[2,3-b]pyridine analogs, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Question: My yield of the 7-azaindole analog is significantly lower than expected after purification by column chromatography. What are the possible reasons and how can I improve it?
Answer: Low recovery from column chromatography can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Compound Streaking or Tailing on the Column: This can be caused by a suboptimal solvent system. For 7-azaindole derivatives, a common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] Consider adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve the peak shape.[1]
-
Compound Insolubility in the Loading Solvent: Ensure the crude material is fully dissolved before loading it onto the column. If solubility is a problem, try a stronger, more polar solvent for loading, but use a minimal amount to avoid broadening the initial band on the column.[1]
-
Improper Column Packing: A poorly packed silica gel column can lead to channeling, which significantly reduces separation efficiency and yield. Ensure the silica gel is packed uniformly.[1]
-
Compound Degradation on Silica Gel: 7-azaindoles, as nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a triethylamine solution before use.[1]
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Question: After a single purification step, I still observe significant impurities in my 7-azaindole analog sample. How can I achieve higher purity?
Answer: The presence of persistent impurities often indicates that a single purification technique is insufficient.
-
Co-eluting Impurities: If impurities have a similar polarity to your desired product, they may co-elute during column chromatography. A multi-step purification approach is often necessary. This could involve an initial purification by column chromatography followed by recrystallization, or using a different stationary phase for a second chromatographic step (e.g., reversed-phase C18).[1]
-
Unreacted Starting Materials or Reagents: Residual starting materials or reagents from the synthesis are common impurities.[1] A thorough aqueous work-up with appropriate pH adjustments can often remove acidic or basic impurities before chromatography.[1]
-
Isomeric Impurities: The synthesis of azaindoles can sometimes result in the formation of structural isomers that are difficult to separate by standard column chromatography.[1] In such cases, High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be required for effective separation.[1]
Issue 3: Difficulty with Recrystallization
Question: I am having trouble recrystallizing my 1H-pyrrolo[2,3-b]pyridine analog. What are the common problems and solutions?
Answer: Recrystallization can be challenging, but several techniques can be employed to induce crystal formation.
-
Compound "Oiling Out": This occurs when the compound separates as an oil instead of crystals. This may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.
-
Slow or No Crystal Formation: Crystal formation can sometimes be a slow process. If no crystals form, try concentrating the solution by slowly evaporating the solvent. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can also promote crystallization.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. It is crucial to screen a variety of solvents with different polarities. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 1H-pyrrolo[2,3-b]pyridine analogs?
A1: The most common purification techniques are column chromatography and recrystallization. Column chromatography is widely used for the initial purification of crude reaction mixtures.[2][3][4] Recrystallization is often used as a final step to obtain highly pure crystalline material. For small-scale purifications (typically up to 100 mg), preparative thin-layer chromatography (prep TLC) is a viable option.[1] For difficult separations, such as isomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]
Q2: What are some typical solvent systems for column chromatography of 7-azaindole derivatives?
A2: The choice of solvent system depends on the polarity of the specific analog. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1] For some derivatives, specific mixtures have been reported, such as a chloroform/methanol mixture (63%:37%).[2] It is always recommended to first determine the optimal solvent system using analytical thin-layer chromatography (TLC).
Q3: Can I use reversed-phase chromatography for purifying 7-azaindoles?
A3: Yes, reversed-phase HPLC is a suitable method for the analysis and purification of 7-azaindole analogs, especially for separating compounds with different polarities or for isolating impurities.[5][6] A common mobile phase consists of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid.[5]
Q4: My 7-azaindole analog appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can cause degradation of some nitrogen-containing heterocycles.[1] To mitigate this, you can use a less acidic stationary phase like neutral or basic alumina. Alternatively, you can "deactivate" the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1]
Q5: What are some common impurities I should look out for during the purification of 7-azaindoles?
A5: Common impurities include unreacted starting materials, reagents, and side-products from the synthesis, which may include structural isomers.[1] Residual solvents from the reaction and work-up are also frequently observed. It is important to carefully analyze your crude mixture by techniques like LC-MS and NMR to identify potential impurities before planning your purification strategy.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of 1H-pyrrolo[2,3-b]pyridine Analogs
| Stationary Phase | Eluent System | Application Notes |
| Silica Gel | Ethyl Acetate / Hexanes (gradient) | A standard choice for many 7-azaindole derivatives of varying polarity.[1] |
| Silica Gel | Dichloromethane / Methanol (gradient) | Suitable for more polar 7-azaindole analogs.[1] |
| Silica Gel | Chloroform / Methanol (e.g., 63:37) | Has been used for the purification of biotinylated 1-methyl-7-azatryptophan.[2] |
| Neutral/Basic Alumina | Ethyl Acetate / Hexanes (gradient) | Recommended when compound degradation is observed on silica gel.[1] |
| Reversed-Phase C18 | Acetonitrile / Water with Formic or Phosphoric Acid | Used in HPLC for both analytical and preparative separations.[5] |
Table 2: Common Solvents for Recrystallization of 1H-pyrrolo[2,3-b]pyridine Analogs
| Solvent(s) | Application Notes |
| Ethanol | A common polar protic solvent for recrystallization. |
| Methanol | Another common polar protic solvent. |
| Ethyl Acetate | A moderately polar aprotic solvent. |
| Hexane | A nonpolar solvent, often used in combination with a more polar solvent. |
| Cyclohexane | Has been used for the recrystallization of 7-azaindole. |
| Water | Can be used for the recrystallization of some 7-azaindole derivatives. |
| Chloroform / Acetonitrile | A solvent/anti-solvent system used for recrystallizing biotinylated 1-methyl-7-azatryptophan.[2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Sample Preparation: Dissolve the crude 1H-pyrrolo[2,3-b]pyridine analog in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.
-
Loading: Carefully load the prepared sample onto the top of the packed silica gel.
-
Elution: Begin elution with the determined solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude 7-azaindole analog in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: A troubleshooting guide for common issues in column chromatography of 7-azaindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions for 7-Azaindoles
Welcome to the technical support center for palladium-catalyzed reactions involving 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during synthesis and functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with 7-azaindoles often challenging?
A1: The primary challenge arises from the inherent properties of the 7-azaindole nucleus. The pyridine nitrogen (N7) can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, forming inactive complexes and hindering the catalytic cycle, which often results in low or no product yield.[1][2][3]
Q2: Is N-protection of the 7-azaindole necessary for palladium-catalyzed coupling reactions?
A2: While not always mandatory, N-protection of the pyrrolic nitrogen (N1) is highly recommended for most palladium-catalyzed reactions.[3] Protection prevents competitive N-arylation and can improve solubility and yields.[3][4] However, successful couplings on unprotected 7-azaindoles have been reported, typically requiring careful selection of ligands and strong bases.[5]
Q3: What are the most common side reactions observed in these couplings?
A3: Common side reactions include:
-
Protodeboronation: In Suzuki couplings, the boronic acid reagent can be replaced by a proton from the solvent or base, leading to the formation of an undesired de-borylated byproduct.[1]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, reducing the yield of the desired cross-coupled product.[1]
-
Hydrodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Formation of regioisomers or bis-coupled products: In some cases, reaction at multiple sites on the 7-azaindole or multiple couplings on the coupling partner can occur.[3]
Q4: How does the choice of palladium precursor affect the reaction outcome?
A4: The choice of palladium precursor can significantly impact the reaction. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, pre-formed palladium precatalysts can offer advantages.[2] These precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the potentially coordinating 7-azaindole substrate, which can minimize catalyst deactivation.[2]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura coupling of a halo-7-azaindole with a boronic acid is resulting in low or no desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Kinase Selectivity of 1H-pyrrolo[2,3-b]pyridine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the kinase selectivity of 1H-pyrrolo[2,3-b]pyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[2,3-b]pyridine inhibitor shows activity against multiple kinases. What are the initial steps to improve its selectivity?
A1: Improving kinase selectivity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[1][2] A systematic approach is crucial. Initial steps should include:
-
Structural Analysis: If available, analyze the co-crystal structure of your inhibitor with its primary target and off-targets. This can reveal subtle differences in the ATP-binding pockets that can be exploited.
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Designing modifications to your inhibitor that introduce bulky substituents can create steric hindrance with kinases possessing larger gatekeeper residues, thereby improving selectivity for targets with smaller gatekeepers.[1] Approximately 20% of kinases have a small gatekeeper, making this a viable strategy.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the 1H-pyrrolo[2,3-b]pyridine scaffold and assess the impact on both on-target potency and off-target activity. This can help identify key regions of the molecule that drive selectivity.
Q2: What are some advanced medicinal chemistry strategies to enhance the selectivity of my 1H-pyrrolo[2,3-b]pyridine inhibitor?
A2: Several advanced strategies can be employed:[3][4]
-
Covalent Inhibition: Introduce a weakly electrophilic group (e.g., an acrylamide) onto your inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[1][2] This can significantly increase both potency and selectivity.[1][2]
-
Bivalent Inhibitors: Tether your 1H-pyrrolo[2,3-b]pyridine core to a second molecule or peptide that binds to a distinct site on the target kinase.[1][2] This approach can yield highly selective inhibitors.[1]
-
Exploiting Atropisomerism: Designing inhibitors that exist as stable rotational isomers (atropisomers) can lead to improved selectivity by favoring a conformation that is specific to the target kinase's active site.[2]
-
Scaffold Hopping: Replace the 1H-pyrrolo[2,3-b]pyridine core with a different heterocyclic scaffold while maintaining key binding interactions. This can alter the off-target profile and improve selectivity.[5]
Q3: How do I choose the right assay to profile the selectivity of my kinase inhibitor?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking. A multi-tiered approach is often most effective.[6]
-
Initial Broad Screening: Start with a broad kinase panel screen at a single high concentration of your inhibitor (e.g., 1-10 µM) to identify potential off-targets.[6] This can be done using radiometric assays or competitive binding assays.[6][7]
-
Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 or Kd values.[6] This provides a quantitative measure of potency against off-targets.
-
Cell-Based Assays: Validate your findings in a cellular context. Use techniques like Western blotting to assess the phosphorylation of known substrates of your target kinase and key off-targets.[8] This will help determine if the inhibitor is engaging these targets in a more physiologically relevant environment.
Troubleshooting Guides
Issue 1: My inhibitor has a promising biochemical profile but lacks selectivity in cell-based assays.
Question: Why is my inhibitor less selective in cells, and how can I troubleshoot this?
Answer: Discrepancies between biochemical and cellular selectivity are common and can arise from several factors:
-
Cellular ATP Concentration: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays.[7] This can lead to a rightward shift in the IC50 values for ATP-competitive inhibitors and alter the observed selectivity profile.
-
Cell Permeability and Efflux: The inhibitor may have different abilities to enter and accumulate in different cell types, or it may be subject to efflux pumps.
-
Off-Target Engagement in a Cellular Context: The inhibitor may interact with other proteins or signaling pathways within the cell that are not present in a purified biochemical assay.
Troubleshooting Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journaljcti.com [journaljcti.com]
- 5. mdpi.com [mdpi.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of the 1H-pyrrolo[2,3-b]pyridine core?
A1: The 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. The most common sites of metabolism, often referred to as "metabolic soft spots," are typically the most electron-rich and sterically accessible positions. Key metabolic pathways include oxidation of the pyrrole and pyridine rings and reactions on substituents attached to the core. For instance, oxidation at substituents on the 3- or 5-positions of the 7-azaindole core has been identified as a significant route of metabolism.[1]
Q2: What are the primary strategies to block or reduce metabolism of 1H-pyrrolo[2,3-b]pyridine derivatives?
A2: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of these compounds:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the C-H bond, slowing down CYP-mediated oxidation due to the kinetic isotope effect.[2]
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups to the aromatic rings can decrease the electron density, making them less susceptible to oxidative metabolism.[3]
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically shield it from the active site of metabolizing enzymes.
-
Scaffold Hopping/Bioisosteric Replacement: Replacing a metabolically unstable part of the molecule with a bioisostere that is more resistant to metabolism can be effective. For example, replacing a phenyl ring with a pyridine or pyrimidine can increase metabolic stability.[4]
-
Cyclization: Constraining the molecule's conformation through cyclization can improve metabolic stability.[2]
Q3: Which in vitro assays are most suitable for assessing the metabolic stability of my compounds?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking:
-
Liver Microsomal Stability Assay: This is a high-throughput assay used early in drug discovery to assess Phase I metabolic stability, primarily by CYP enzymes.[5][6][7] It provides data on intrinsic clearance (Clint).
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of metabolic stability.[5][8][9]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[6]
Troubleshooting Guides
Problem 1: My 1H-pyrrolo[2,3-b]pyridine derivative shows high clearance in the liver microsomal stability assay.
-
Possible Cause: The compound is likely a substrate for CYP450 enzymes.
-
Troubleshooting Steps:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed during the incubation. This will pinpoint the sites of metabolic liability. Common metabolites for 7-azaindole derivatives include hydroxylated species, N-dealkylation products, and amide hydrolysis products.[10][11]
-
CYP450 Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP enzymes to identify which CYP isoforms are responsible for the metabolism.
-
Structural Modification: Based on the metabolite identification, apply strategies to block the metabolic soft spots as described in FAQ 2. For example, if hydroxylation of an aromatic ring is observed, consider adding an electron-withdrawing group to that ring.[3][4]
-
Problem 2: The metabolic stability of my compound is species-dependent (e.g., stable in rat microsomes but unstable in human microsomes).
-
Possible Cause: There are known differences in the expression and activity of CYP450 enzymes across species.
-
Troubleshooting Steps:
-
Comparative Metabolite Profiling: Identify the metabolites in both species to understand the differences in metabolic pathways.
-
Human-Specific Isotope Studies: If a specific human CYP isoform is suspected, use recombinant enzymes to confirm its role in the metabolism of your compound.
-
Prioritize Human Data: For lead optimization, focus on improving stability in human-derived systems (human liver microsomes or hepatocytes).[8]
-
Problem 3: My compound shows low recovery in the microsomal stability assay, even at the 0-minute time point.
-
Possible Cause: This could be due to several factors unrelated to metabolism.
-
Troubleshooting Steps:
-
Assess Non-specific Binding: The compound may be binding to the plasticware of the assay plate or to the microsomal proteins. This can be assessed by running a control incubation without the NADPH cofactor. A significant decrease in compound concentration in the absence of NADPH suggests non-specific binding.
-
Check Compound Solubility: The compound may be precipitating in the aqueous assay buffer. Assess the solubility of the compound under the assay conditions.
-
Evaluate Chemical Stability: The compound may be unstable in the assay buffer. Incubate the compound in the buffer without microsomes to check for degradation.
-
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is used to determine the in vitro intrinsic clearance of a compound.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Prepare a 20 mM NADPH regenerating system solution in the phosphate buffer.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability using a method like trypan blue exclusion. Viability should be >80%.
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' E Medium) to a final density of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and stop the metabolic activity by adding a cold stop solution.
-
-
Sample Analysis:
-
Process the samples as described in the microsomal stability assay protocol (Protocol 1, Step 3).
-
-
Data Analysis:
-
Analyze the data as described in the microsomal stability assay protocol (Protocol 1, Step 4) to determine the half-life and intrinsic clearance.
-
Data Presentation
Table 1: Example Metabolic Stability Data for 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Modification | Human Liver Microsomal t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent-01 | Unsubstituted | 15 | 46.2 |
| Analog-02 | C3-Fluorination | 45 | 15.4 |
| Analog-03 | C5-Pyridyl | 60 | 11.6 |
| Analog-04 | N1-Deuteromethyl | 25 | 27.7 |
Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Major Phase I and Phase II metabolic pathways for 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Decision tree for troubleshooting high in vitro clearance of drug candidates.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceuticals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended route for the large-scale synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine?
A1: For large-scale preparation, a synthesis method utilizing a diazotization reaction with 6-amino-7-azaindole as the starting material is recommended.[1] This approach offers mild reaction conditions and a high total product yield of over 70%, making it suitable for industrial applications.[1] Older methods reported in the literature often involve multiple steps with harsh reaction conditions, such as high pressures and extreme temperatures (-78°C to 150°C), resulting in a low overall yield of around 9.5%.[1]
Q2: Why are traditional indole synthesis methods, like the Fischer or Bartoli approaches, often unsuitable for producing 7-azaindole derivatives?
A2: Traditional indole synthesis methods are often not suitable for generating azaindoles because of the electron-deficient nature of the pyridine-based starting materials required for these reactions.[2] This characteristic can hinder the efficiency and yield of classical cyclization strategies.
Q3: What are the primary safety concerns during the scale-up of the diazotization route?
A3: The primary safety concern is the post-processing (work-up) step after the formation of the diazonium salt.[1] This step involves the neutralization of excess hydrogen fluoride and the decomposition of the diazonium salt, which is a violently exothermic reaction that also evolves significant amounts of gas.[1] Careful control of temperature and reagent addition is critical to prevent runaway reactions and ensure safety on a large scale.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My overall yield is significantly below the expected >70%. What are the common causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the control of the highly sensitive diazotization and post-processing steps.
-
Suboptimal Diazotization: Ensure the reaction temperature is maintained below -20°C during the addition of both 6-amino-7-azaindole and sodium nitrite.[1] The addition of sodium nitrite must be done in batches to prevent temperature spikes.[1]
-
Inefficient Post-Processing: This is the most critical step for yield.[1] Improper control of the exothermic decomposition of the diazonium salt will drastically reduce the yield.[1] A controlled work-up using a mixed system of sodium bicarbonate, ice, water, and ethyl acetate is crucial to manage the heat and gas evolution effectively.[1]
-
Incorrect Reagent Stoichiometry: The molar amount of sodium nitrite is a key parameter. It should be between 1 to 10 times the molar amount of 6-amino-7-azaindole, with a preferred range of 1.5 to 5 times.[1]
Issue 2: Runaway Reaction During Work-up
Q: The post-processing step is too vigorous, with rapid gas evolution and heat generation, making it difficult to control. How can I mitigate this?
A: This is an inherent challenge of this reaction. The key is to slow down the rate of reaction and have an efficient cooling system.
-
Controlled Neutralization: The use of a sodium bicarbonate and ice/water mixture is designed to control this step.[1] Ensure the diazonium salt solution is added very slowly to the vigorously stirred neutralization mixture.
-
Adequate Cooling: The reaction vessel must be equipped with a highly efficient cooling system capable of handling the exotherm. An ice-water or brine bath is essential.
-
Sufficient Headspace: Use a reaction vessel that is large enough (e.g., no more than 50% full) to accommodate potential foaming and rapid gas evolution safely.
Issue 3: Formation of Side Products
Q: I am observing impurities and side products in my final product. What are the likely side reactions and how can they be minimized?
A: While the provided literature does not specify side products for this exact synthesis, issues in related pyrrolopyridine syntheses often involve incomplete reactions or undesired reactivity.
-
Incomplete Diazotization: If the reaction is not kept sufficiently cold or if insufficient sodium nitrite is used, some 6-amino-7-azaindole may remain, which will complicate purification. Monitor the reaction for the complete consumption of the starting material.
-
Protecting Group Issues (in related syntheses): In syntheses involving functionalization of the pyrrole nitrogen, improper choice or difficult removal of protecting groups like SEM (trimethylsilylethoxymethyl) can lead to side products, such as the formation of unwanted ring structures.[3] While this specific route is protecting-group-free, it highlights the importance of reaction design in more complex derivatives.
-
Cross-Coupling Chemoselectivity (in related syntheses): When synthesizing derivatives, palladium-catalyzed cross-coupling reactions can be challenging. For example, oxidative addition of palladium may occur at an undesired position if multiple reactive halides are present, leading to incorrect isomers or reduction side products.[3]
Data Presentation
Table 1: Summary of Reagents and Conditions for Large-Scale Synthesis
| Parameter | Value/Condition | Source |
| Starting Material | 6-Amino-7-azaindole | [1] |
| Diazotization Reagent 1 | Hydrogen fluoride-pyridine solution (70% conc.) | [1] |
| Diazotization Reagent 2 | Sodium nitrite (NaNO₂) | [1] |
| Reagent Molar Ratio | NaNO₂ is 1.5-5 times the molar amount of starting material | [1] |
| Reaction Temperature | Kept below -20°C | [1] |
| Post-processing System | Sodium bicarbonate, ice, water, ethyl acetate | [1] |
| Overall Yield | > 70% | [1] |
Experimental Protocols
Key Experiment: Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine via Diazotization [1]
-
Preparation: In a 5L three-necked bottle equipped with appropriate stirring and temperature control, add hydrogen fluoride-pyridine solution (70% concentration, 1200g) at 20°C.
-
Addition of Starting Material: Cool the solution to below -20°C. In batches, add 6-amino-7-azaindole (400g, 3mol), ensuring the temperature of the reaction system is maintained below -20°C throughout the addition.
-
Diazotization: Once the starting material is fully dissolved and the temperature is stable, add sodium nitrite (690g, 10mol) in batches. Continue to maintain the reaction temperature below -20°C.
-
Post-processing (Work-up): Prepare a separate, large vessel with a vigorously stirred mixture of sodium bicarbonate, ice, water, and ethyl acetate. Slowly and carefully add the reaction mixture from the three-necked bottle to this neutralization mixture. Control the addition rate to manage the resulting exothermic reaction and gas evolution.
-
Isolation: After the addition is complete and the reaction has subsided, allow the mixture to separate. Collect the organic (ethyl acetate) layer. The product, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, can then be isolated from the organic phase through standard procedures such as solvent evaporation and purification.
Visualizations
Caption: High-level workflow for the synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Refining Fischer Indole Synthesis for 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, via the Fischer indole synthesis. This resource aims to address specific challenges encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis of 7-azaindoles often more challenging than that of traditional indoles?
A1: The primary challenge lies in the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring of the pyridylhydrazine starting material is electron-withdrawing, which deactivates the ring system. This deactivation makes the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, often requiring harsh reaction conditions such as high temperatures and strong acids to proceed.[2]
Q2: What are the most common catalysts used for the Fischer synthesis of 7-azaindoles, and how do they compare?
A2: Due to the reduced reactivity of pyridylhydrazines, strong Brønsted acids are typically more effective than Lewis acids.
-
Polyphosphoric acid (PPA): This is the most commonly used and often most effective catalyst for this transformation. It serves as both a strong acid catalyst and a dehydrating agent. Reactions in PPA are typically conducted at high temperatures, often in the range of 160-180°C.[3]
-
Other Brønsted acids: Sulfuric acid and hydrochloric acid can also be used, but may require higher temperatures and can sometimes lead to more side products.
-
Lewis acids (e.g., ZnCl₂, BF₃): While effective for some indole syntheses, Lewis acids are generally less effective for the synthesis of 7-azaindoles due to the deactivation of the pyridine ring. However, they can be an option for substrates that are sensitive to strong protic acids.
Q3: Can substituents on the pyridylhydrazine or the carbonyl compound affect the reaction outcome?
A3: Yes, substituents can have a significant impact. Electron-donating groups on the pyridylhydrazine can help to facilitate the reaction, while electron-withdrawing groups can further hinder it.[4] The nature of the ketone or aldehyde is also crucial. Bulky substituents on the carbonyl compound can sterically hinder the cyclization step. For unsymmetrical ketones, a mixture of regioisomers can be formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation; starting material remains. | 1. Insufficiently acidic catalyst: The catalyst is not strong enough to promote the reaction with the deactivated pyridylhydrazine.2. Low reaction temperature: The activation energy for the[1][1]-sigmatropic rearrangement has not been overcome.3. Poor quality of reagents: The pyridylhydrazine may have degraded, or the catalyst may be old or hydrated. | 1. Switch to a stronger acid catalyst, such as polyphosphoric acid (PPA).2. Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction by TLC.3. Use freshly prepared or purified pyridylhydrazine and a fresh, anhydrous catalyst. |
| Formation of a dark, tarry reaction mixture and low yield. | 1. Reaction temperature is too high: Excessive heat can lead to decomposition of the starting materials and/or product.2. Prolonged reaction time: Leaving the reaction for too long at high temperatures can promote side reactions and polymerization. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC to determine the optimal time for quenching.2. Consider a slower addition of the hydrazone to the hot acid to better control the reaction exotherm. |
| Formation of multiple unidentified byproducts. | 1. Side reactions: The harsh reaction conditions can promote various side reactions.2. Regioisomer formation: Use of an unsymmetrical ketone can lead to the formation of two different regioisomers. | 1. Attempt the reaction with a milder catalyst or at a lower temperature for a longer period.2. If using an unsymmetrical ketone, be prepared to separate the resulting isomers. Consider using a symmetrical ketone if possible for your target molecule. |
| Difficulty in isolating and purifying the product. | 1. Product is highly polar: The nitrogen atoms in the 7-azaindole core can make the molecule polar and difficult to extract from an aqueous workup.2. Product is acid-soluble: The basic nitrogen of the pyridine ring can be protonated in the acidic workup, keeping the product in the aqueous layer. | 1. After quenching the reaction with ice, basify the aqueous solution to a pH > 8 with a strong base (e.g., NaOH or K₂CO₃) before extraction with an organic solvent.2. Use a more polar solvent for extraction, such as a mixture of chloroform and isopropanol. |
Quantitative Data
The following table summarizes representative yields for the Fischer indole synthesis of various 2,3-disubstituted 5-halo-1H-pyrrolo[2,3-b]pyridines using polyphosphoric acid (PPA) as the catalyst.
| R¹ | R² | Halogen (X) | Reaction Temperature (°C) | Yield (%) |
| CH₃ | C₂H₅ | Br | 160-180 | 75 |
| CH₃ | C₆H₅ | Br | 160-180 | 80 |
| C₂H₅ | C₆H₅ | Br | 160-180 | 94 |
| CH₃ | C₂H₅ | I | 160-180 | 72 |
| CH₃ | C₆H₅ | I | 160-180 | 78 |
| C₂H₅ | C₆H₅ | I | 160-180 | 92 |
Data compiled from studies on the synthesis of 5-bromo and 5-iodo-7-azaindoles.[3][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted 5-Halo-1H-pyrrolo[2,3-b]pyridines using Polyphosphoric Acid
This protocol provides a general method for the synthesis of 2,3-disubstituted 5-halo-7-azaindoles from the corresponding pyridylhydrazones.
Materials:
-
Appropriately substituted 2-(5-halopyridin-2-yl)hydrazone (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone)
-
Crushed ice
-
Saturated sodium bicarbonate solution or ammonium hydroxide solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid to 160-180°C.
-
Addition of Hydrazone: Slowly and portion-wise add the 2-(5-halopyridin-2-yl)hydrazone to the hot PPA. Maintain the temperature within the desired range during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 160-180°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Workup: Once the reaction is complete, allow the mixture to cool slightly (to around 100°C) and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted 5-halo-1H-pyrrolo[2,3-b]pyridine.
Visualizations
References
strategies to avoid unexpected products in 7-azaindole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unexpected products in reactions involving 7-azaindole.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-azaindole reaction mixture turning dark or forming a precipitate?
A1: Dark coloration or precipitation in 7-azaindole reactions can be indicative of several issues, including:
-
Dimerization: 7-azaindole and its derivatives can undergo base-mediated dimerization.[1][2] This is particularly prevalent with picoline-type precursors under strong basic conditions.
-
Palladium Black Formation: In palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, the formation of palladium black (finely divided palladium metal) can occur due to catalyst decomposition.[3] This reduces the efficiency of the reaction.
-
Oxidation: 7-azaindoles can be susceptible to oxidation, which may lead to colored byproducts.
Q2: I am observing the formation of an N-oxide in my reaction, even though I am not using a traditional oxidizing agent. Why is this happening?
A2: Unintended N-oxide formation can occur under certain conditions. For instance, in some metabolic studies, aldehyde oxidase (AO) has been shown to mediate the oxidation of the 2-position of the 7-azaindole ring.[4] While this is a biological example, it highlights the susceptibility of the pyridine nitrogen to oxidation. In a synthetic context, seemingly innocuous reagents or reaction conditions could potentially lead to low levels of N-oxidation.
Q3: What are the most common byproducts in a Suzuki coupling reaction with a halogenated 7-azaindole?
A3: Besides the desired cross-coupled product, several byproducts are common in Suzuki reactions of 7-azaindoles:
-
Homo-coupling: Self-coupling of the boronic acid or the halogenated 7-azaindole can occur.[3]
-
Protodeboronation: The boronic acid can be protonated, leading to the formation of the corresponding arene and boric acid.[5]
-
Dehalogenation: The halogenated 7-azaindole can be reduced, removing the halogen atom.[3]
Q4: How can I selectively functionalize the C2 versus the C3 position of the 7-azaindole core?
A4: The selectivity of functionalization can often be controlled by the choice of protecting group and reaction conditions. For example, using a bulky protecting group like triisopropylsilyl (TIPS) on the pyrrole nitrogen can sterically hinder the C2 position, directing lithiation and subsequent electrophilic quench to the C3 position.[6]
Troubleshooting Guides
Issue: Low Yield and Multiple Products in Suzuki Coupling of Halogenated 7-Azaindoles
This guide addresses the common problem of obtaining low yields and a mixture of products in Suzuki coupling reactions involving 7-azaindole derivatives.
| Symptom | Potential Cause | Troubleshooting Strategy |
| Low conversion of starting material | The unprotected N-H of the 7-azaindole can inhibit the palladium catalyst.[7] | 1. Protect the N-H group: Use a suitable protecting group such as Boc, SEM, or a sulfonyl group.[6][8][9] 2. Choose a suitable catalyst system: Some palladium precatalysts are more effective for unprotected nitrogen-rich heterocycles.[7] |
| Formation of homo-coupled products | The rate of homo-coupling is competitive with the cross-coupling reaction.[3] | 1. Optimize reaction temperature: Lowering the temperature may favor the cross-coupling pathway. 2. Adjust stoichiometry: Use a slight excess of the boronic acid. |
| Presence of dehalogenated 7-azaindole | Reductive dehalogenation of the starting material.[3] | 1. Use a milder base. 2. Ensure inert atmosphere: Oxygen can sometimes promote side reactions. |
| Formation of protodeboronated arene | The boronic acid is unstable under the reaction conditions.[5] | 1. Use a less nucleophilic base. 2. Add the boronic acid slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: N-Protection of 7-Azaindole with a Benzenesulfonyl Group
This protocol is adapted from a procedure used for the protection of a substituted 7-azaindole.[4]
Materials:
-
7-Azaindole derivative
-
Benzenesulfonyl chloride
-
Base (e.g., pyridine, triethylamine, or sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the 7-azaindole derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution.
-
Slowly add benzenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an N-Protected Halo-7-Azaindole
This is a general procedure for the Suzuki coupling of a halogenated 7-azaindole.
Materials:
-
N-protected halo-7-azaindole
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, DME, toluene/water mixture)
Procedure:
-
In a reaction vessel, combine the N-protected halo-7-azaindole, the boronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent(s) to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or by the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential dimerization pathway of 7-azaindole under strong basic conditions.
Caption: A logical workflow for troubleshooting unexpected products in 7-azaindole reactions.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Antitumor Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of various 1H-pyrrolo[2,3-b]pyridine derivatives. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising class of compounds.
Comparative Analysis of In Vivo Antitumor Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile backbone for the development of potent kinase inhibitors with significant in vivo antitumor activity. This guide focuses on a comparative analysis of four distinct derivatives targeting different kinases crucial in cancer progression: Ataxia Telangiectasia Mutated (ATM), Cyclin-Dependent Kinase 8 (CDK8), Ribosomal S6 Kinase 2 (RSK2), and Fibroblast Growth Factor Receptor (FGFR).
Quantitative Performance Data
The following tables summarize the in vivo efficacy of these derivatives in various cancer models.
Table 1: ATM Inhibitor - Compound 25a
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| 25a | HCT116 Xenograft | 25a + Irinotecan | 79.3% | Synergistic antitumor efficacy when combined with irinotecan.[1][2] |
| 25a | SW620 Xenograft | 25a + Irinotecan | 95.4% | Potent chemosensitizer for combination therapy in solid tumors.[1][2] |
Table 2: CDK8 Inhibitor - Compound 22
| Compound | Cancer Model | IC50 (Kinase Activity) | In Vivo Efficacy | Key Findings |
| Compound 22 | Colorectal Cancer Xenografts | 48.6 nM | Significantly inhibits tumor growth. | Potent type II CDK8 inhibitor with low toxicity and good bioavailability (F = 39.8%).[3] |
Table 3: RSK2 Inhibitors - Compounds B1-B3
| Compound | Cancer Model | IC50 (Anti-proliferation, B1) | Tumor Growth Inhibition (TGI) | Key Findings |
| B1, B2, B3 | MDA-MB-468 Xenograft | 0.13 µM (B1) | Up to 54.6% | Effective in a triple-negative breast cancer model.[4] |
Table 4: FGFR Inhibitor - Compound 4h
| Compound | Cancer Model | IC50 (FGFR1) | In Vitro Effects | Key Findings |
| 4h | Breast Cancer 4T1 cells | 7 nM | Inhibited proliferation and induced apoptosis. | Potent pan-FGFR inhibitor with potential for further optimization.[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Xenograft Studies for ATM Inhibitor (Compound 25a)
-
Cell Lines and Animal Models: HCT116 and SW620 human colorectal carcinoma cells were used.[1][2] Studies were conducted in BALB/c nude mice.
-
Tumor Implantation: 5 x 106 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Regimen: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups. Compound 25a was administered in combination with irinotecan.[1][2]
-
Efficacy Evaluation: Tumor volumes were measured every two days using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study.
In Vivo Xenograft Studies for CDK8 Inhibitor (Compound 22)
-
Cell Lines and Animal Models: Human colorectal cancer (CRC) cell lines were used to establish xenografts in appropriate mouse models.
-
Tumor Implantation: A suspension of CRC cells was subcutaneously injected into the flank of the mice.
-
Treatment Regimen: Once tumors were established, mice were treated with compound 22.
-
Efficacy Evaluation: Tumor growth was monitored regularly, and the reduction in tumor volume in the treated group was compared to the vehicle control group.
In Vivo Xenograft Studies for RSK2 Inhibitors (Compounds B1-B3)
-
Cell Lines and Animal Models: The MDA-MB-468 triple-negative breast cancer cell line was used.[4]
-
Tumor Implantation: MDA-MB-468 cells were implanted into the mammary fat pad of immunocompromised mice to form orthotopic xenografts.
-
Treatment Regimen: Mice with established tumors were treated with compounds B1, B2, and B3.
-
Efficacy Evaluation: Tumor growth was measured, and the TGI was determined to assess the antitumor activity of the compounds.[4]
In Vivo Studies for FGFR Inhibitor (Compound 4h)
-
Cell Lines and Animal Models: While the provided data focuses on in vitro activity in 4T1 breast cancer cells, a typical in vivo protocol would involve:
-
Tumor Implantation: Subcutaneous or orthotopic implantation of 4T1 cells in syngeneic BALB/c mice.
-
Treatment Regimen: Administration of compound 4h to mice with established tumors.
-
Efficacy Evaluation: Monitoring tumor growth and survival rates to determine the in vivo antitumor effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by these 1H-pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for in vivo studies.
References
- 1. The FGF/FGFR System in Breast Cancer: Oncogenic Features and Therapeutic Perspectives | MDPI [mdpi.com]
- 2. The FGF/FGFR axis as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine and Other Privileged Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that serve as foundational frameworks for potent and selective drug candidates. Among these, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a particularly versatile and clinically significant core. This guide provides a comparative study of the 1H-pyrrolo[2,3-b]pyridine scaffold against other prominent kinase inhibitor scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to Privileged Kinase Inhibitor Scaffolds
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized cancer therapy, with numerous approved drugs targeting various kinases. The development of these inhibitors often relies on "privileged scaffolds," which are molecular frameworks with a demonstrated ability to bind to the ATP-binding site of kinases.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prime example of a privileged scaffold. Its structure mimics the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site. This bidentate hydrogen bonding pattern, involving the pyridine nitrogen and the pyrrole N-H, is a crucial anchor for inhibitor binding. The success of this scaffold is exemplified by the FDA-approved BRAF inhibitor Vemurafenib , used in the treatment of melanoma.
Other important classes of kinase inhibitor scaffolds include:
-
Quinazoline: A bicyclic aromatic heterocycle that has given rise to numerous EGFR inhibitors, such as Gefitinib and Erlotinib.
-
Pyrimidine: A simple yet effective scaffold found in inhibitors targeting a wide range of kinases, including CDKs and Aurora kinases.
-
Indole and Indazole: Bicyclic scaffolds that are also capable of forming critical interactions within the ATP-binding pocket and are present in drugs like Sunitinib and Axitinib.
-
Quinoline: Another bicyclic scaffold that has been successfully employed in the development of inhibitors for kinases such as c-Met.
-
Pyrazole: A five-membered heterocyclic ring that is a core component of several approved kinase inhibitors, including the JAK inhibitor Tofacitinib and the ALK inhibitor Crizotinib.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from different scaffold classes. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values of Kinase Inhibitors Against Various Kinase Targets
| Scaffold Class | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Vemurafenib | BRAF V600E | 31 | [1] |
| Compound 4h | FGFR1 | 7 | [2] | |
| Compound 8g | TNIK | 50 | [3] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | [4] |
| Compound 4f | EGFR L858R/T790M | 2.17 | [4] | |
| Compound 6n | MCF-7 cell line | 2.3 µM | [4] | |
| Pyrimidine | Compound 13 | Aurora A | 38.6 | [5] |
| Roscovitine | CDK2 | 320 | [6] | |
| Indole/Indazole | Axitinib | VEGFR2 | 0.2 | [7] |
| Pazopanib | VEGFR2 | 30 | [7] | |
| Sunitinib | VEGFR2 | 2.2 | ||
| Quinoline | Cabozantinib | c-Met | 40 | [3] |
| Compound 27 | c-Met | 19 | [3] | |
| Pyrazole | Tofacitinib | JAK3 | 1 | |
| Crizotinib | ALK | 24 | ||
| Ruxolitinib | JAK1/2 | ~3 | [8] |
Table 2: Comparative IC50 Values Against Cancer Cell Lines
| Scaffold Class | Compound | Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 4T1 (Breast) | - | [2] |
| Quinazoline | Compound 5d | HepG2 (Liver) | 1.94 | [6] |
| Compound 5d | MCF-7 (Breast) | 7.1 | [6] | |
| Pyrimidine | Compound 8 | HCT-116 (Colon) | 3.94 | [9] |
| Indole/Indazole | Compound 1r | Ovarian Cancer Cell Lines | 0.15 - 1.78 | [10] |
| Quinoline | Compound 9a | C32 (Melanoma) | 0.520 | [10] |
| Pyrazole | Compound 5 | Hs578T (Breast) | 3.95 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a microplate well, add the test compound dilution or DMSO (vehicle control). Add the kinase enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and vehicle-treated cells (vehicle control).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[6]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow.
Signaling Pathways
Caption: Key signaling pathways often dysregulated in cancer.
Experimental Workflow
Caption: Workflow for kinase inhibitor evaluation.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone in modern kinase inhibitor design, leading to clinically successful drugs. Its favorable geometry for binding to the kinase hinge region, coupled with the numerous positions available for synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While other scaffolds such as quinazolines, pyrimidines, and indazoles have also proven to be highly effective, the versatility of the 1H-pyrrolo[2,3-b]pyridine core ensures its continued prominence in the quest for novel and improved kinase-targeted therapies. The data and protocols presented in this guide offer a foundation for researchers to objectively compare and advance the development of next-generation kinase inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Carboxamides as Kinase and Enzyme Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1H-pyrrolo[2,3-b]pyridine carboxamides. These derivatives have been extensively investigated as potent inhibitors of various protein kinases and enzymes, demonstrating their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative SAR Data Comparison
The biological activity of 1H-pyrrolo[2,3-b]pyridine carboxamides is highly dependent on the nature and position of substituents on the pyrrolopyridine core and the carboxamide moiety. The following tables summarize the inhibitory activities of representative compounds against various targets, providing a quantitative basis for SAR comparison.
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [1][2]
| Compound | R (Amide Substituent) | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.25 | 0.85 | 3.4 |
| 11b | Cyclobutyl | 0.18 | 0.65 | 3.6 |
| 11h | 3,3-Difluoroazetidine | 0.14 | 0.84 | 6.0 |
| 11i | Tetrahydropyran-4-yl | 0.22 | 1.1 | 5.0 |
| Rolipram | (Standard) | 0.12 | 0.15 | 1.25 |
A constant 3,4-dichlorophenyl group was maintained at the northern portion of the scaffold in this series.[1][2] The data indicates that small, cyclic, and somewhat hydrophobic groups at the amide position are favorable for PDE4B inhibition. Notably, the introduction of a 3,3-difluoroazetidine ring in compound 11h resulted in potent inhibition and enhanced selectivity over PDE4D.[1][2]
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3][4]
| Compound | R1 (at C5) | R2 (Aryl Substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | 3-Methoxyphenyl | 1900 | - | - | - |
| 4a | CF3 | 3-Methoxyphenyl | 120 | - | - | - |
| 4h | CF3 | 3,5-Dimethoxyphenyl | 7 | 9 | 25 | 712 |
The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhances FGFR1 inhibitory activity, likely by forming a hydrogen bond with Gly485 in the hinge region.[3] Further substitution on the aryl ring, as in compound 4h , led to pan-FGFR inhibition with high potency, particularly against FGFR1, 2, and 3.[3][4]
Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides as JAK3 Inhibitors [5]
| Compound | R (at C4) | JAK3 IC50 (nM) | hERG IC50 (μM) |
| 2 | N-cyanopyridylpiperidine | - | - |
| 31 | Cycloalkyl ring | Potent | Weak |
In the development of JAK3 inhibitors, replacing an N-cyanopyridylpiperidine group at the C4-position with a cycloalkyl ring was effective in increasing JAK3 inhibitory activity.[5] Modulation of lipophilicity and basicity was also crucial for reducing off-target hERG inhibitory activity, leading to the identification of the potent and selective compound 31 .[5]
Table 4: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as Other Kinase Inhibitors
| Compound | Target Kinase | Key Structural Features | IC50 | Reference |
| 16h | MELK | 3-substituted derivative | 32 nM | [6] |
| B1 | RSK2 | Phenyl sulfonamide group | 1.7 nM (enzyme), 0.13 μM (cell) | [7] |
| 42 | Cdc7 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 nM | [8] |
| - | TNIK | - | < 1 nM | [9] |
These examples highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting a diverse range of kinases. The introduction of specific functional groups, such as a phenyl sulfonamide for RSK2 inhibition, can lead to highly potent compounds.[7]
Experimental Protocols
The following sections detail the general synthetic methodologies and biological assays employed in the SAR studies of 1H-pyrrolo[2,3-b]pyridine carboxamides.
A common synthetic route to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves a multi-step process:[1]
-
N-Arylation: The synthesis often starts with the N-arylation of the 1H-pyrrolo[2,3-b]pyridine core. This can be achieved through a copper-catalyzed coupling reaction between the pyrrolopyridine and an appropriate aryl boronic acid in the presence of a base like pyridine.[1]
-
Ester Hydrolysis: The ester group at the 2-position of the pyrrolopyridine is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide in a mixture of methanol and water.[1]
-
Amide Coupling: Finally, the carboxylic acid is coupled with a desired amine to form the target carboxamide. This reaction is often facilitated by a peptide coupling reagent like T3P (propylphosphonic anhydride) in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide).[1]
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro biochemical assays. A general workflow is as follows:
-
Enzyme and Substrate Preparation: The purified recombinant target kinase or enzyme is incubated with a specific substrate (e.g., a peptide or ATP) and any necessary cofactors in an appropriate assay buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Detection: The enzymatic reaction is initiated, and the product formation or substrate consumption is monitored over time. The detection method depends on the specific assay but can include radiometric, fluorescent, or luminescent readouts.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are employed. These can include:
-
Anti-proliferative Assays: Cancer cell lines are treated with the compounds for a defined period (e.g., 72 hours), and cell viability is measured using assays like MTT or CellTiter-Glo. This determines the concentration required to inhibit cell growth by 50% (GI50 or IC50).
-
Target Engagement and Downstream Signaling: Western blotting or ELISA can be used to measure the phosphorylation status of the target kinase or its downstream substrates, confirming that the compound engages its intended target in cells and inhibits its signaling pathway.
-
Cytokine Release Assays: For immunomodulatory compounds, the inhibition of cytokine release (e.g., TNF-α) from immune cells stimulated with an inflammatory agent (e.g., LPS) is measured.[1][10]
Signaling Pathway Visualization
The 1H-pyrrolo[2,3-b]pyridine carboxamides often target key nodes in cellular signaling pathways that are dysregulated in disease. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a target for some of these compounds, is crucial in cell proliferation, differentiation, and migration.
Caption: Simplified FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.
Abnormal activation of this pathway is implicated in various cancers.[3][4] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the kinase activity of FGFR, thereby inhibiting downstream signaling and cellular processes like proliferation and survival.[3]
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1H-pyrrolo[2,3-b]pyridine Analogs for PDE4B over PDE4D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective inhibitors of phosphodiesterase 4 (PDE4) subtypes is a critical endeavor in the development of targeted therapeutics for a range of inflammatory and neurological disorders. The differentiation between PDE4B and PDE4D is particularly significant, as PDE4B is primarily associated with inflammatory responses, while PDE4D inhibition has been linked to emetic side effects. This guide provides a detailed comparison of 1H-pyrrolo[2,3-b]pyridine analogs, highlighting their selectivity for PDE4B over PDE4D, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of Analog Selectivity
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against PDE4B and PDE4D. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key analogs, providing a clear comparison of their potency and selectivity.[1][2][3]
| Compound | R Group | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.63 | >10 | >15.9 |
| 11b | Cyclobutyl | >10 | >10 | - |
| 11f | Azetidin-1-yl | 0.11 | 0.45 | 4.1 |
| 11g | 3-Fluoroazetidin-1-yl | 0.23 | >10 (77% inh @ 10µM) | >43.5 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 0.88 | 6.3 |
| 11i | 3-(Trifluoromethyl)azetidin-1-yl | 0.43 | 0.89 | 2.1 |
| Rolipram | (Standard) | 0.23 | 0.26 | 1.1 |
Data sourced from ACS Med Chem Lett 2020, 11, 10, 1848–1854.[1][2][3]
Experimental Protocols
The determination of the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine analogs against PDE4B and PDE4D was conducted using a robust in vitro enzyme inhibition assay.
In Vitro PDE4B and PDE4D Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE4B and PDE4D.
Objective: To determine the IC50 value of a test compound against PDE4B and PDE4D.
Materials:
-
Purified recombinant human PDE4B and PDE4D enzymes.
-
Cyclic adenosine monophosphate (cAMP) as the substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Scintillation proximity assay (SPA) beads or other detection systems.
Procedure:
-
Enzyme and Substrate Preparation: The PDE4 enzymes and cAMP substrate are diluted to the desired concentrations in the assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the PDE4 enzyme in the assay buffer for a specified period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a set time and then terminated. The amount of remaining cAMP or the product (AMP) is quantified using a suitable detection method, such as SPA technology where the signal is proportional to the amount of cAMP remaining.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Mandatory Visualization
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cyclic AMP (cAMP) signaling cascade. PDE4 enzymes hydrolyze cAMP to AMP, thereby regulating intracellular cAMP levels. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).
Caption: PDE4 signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogs.
Experimental Workflow for Selectivity Screening
The logical flow for identifying and characterizing selective PDE4B inhibitors from a library of 1H-pyrrolo[2,3-b]pyridine analogs is depicted below.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative In Vitro ADME Profiling: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Tofacitinib
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-pyrrolo[2,3-b]pyridine compounds against the well-established Janus kinase (JAK) inhibitor, Tofacitinib. This guide synthesizes available experimental data to inform on the drug-like properties of this promising class of molecules.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of diseases, from inflammatory conditions to cancer. Understanding the ADME profile of these compounds is critical for their development as therapeutic agents. This guide presents a side-by-side comparison of key in vitro ADME parameters for select 1H-pyrrolo[2,3-b]pyridine derivatives and Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor.
Data Presentation: A Comparative Overview
The following tables summarize the available in vitro ADME data for representative 1H-pyrrolo[2,3-b]pyridine compounds and Tofacitinib. It is important to note that the data for the 1H-pyrrolo[2,3-b]pyridine derivatives are sourced from different studies and may have been generated under slightly different experimental conditions.
| Compound | Target | Kinetic Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (CLint, µL/min/mg protein) | Plasma Protein Binding (%) |
| 1H-Pyrrolo[2,3-b]pyridines | |||||
| NEU-1200 | Trypanosome Proliferation | 630 | Not Reported | 26 | Not Reported |
| Compound 11g | JAK3 | Not Reported | Not Reported | >1000 | Not Reported |
| Compound 11h | JAK3 | Not Reported | Not Reported | >1000 | Not Reported |
| Compound 14c | JAK3 | Not Reported | Not Reported | >1000 | Not Reported |
| Compound 25a | ATM | Not Reported | Not Reported | Not Reported | Not Reported |
| Comparator | |||||
| Tofacitinib | JAK1/JAK3 | High (BCS Class I/III) | High | Primarily metabolized by CYP3A4 and CYP2C19 | ~40 |
Note: Data for 1H-pyrrolo[2,3-b]pyridine derivatives are from various sources and may not be directly comparable due to differing experimental protocols. "Not Reported" indicates that the data was not found in the reviewed literature.
One study reported that a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, compound 11h, exhibited "acceptable in vitro ADME" properties, though specific quantitative data were not provided[1]. Another investigation into 2,4-substituted 1H-pyrrolo[2,3-b]pyridines as inhibitors of trypanosome proliferation provided specific data for compound NEU-1200, which demonstrated high aqueous solubility (630 µM) and moderate human liver microsomal clearance (26 µL/min/mg protein)[2]. A series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3 showed high microsomal clearance for several analogs (compounds 11g, 11h, and 14c)[3]. For the ATM inhibitor, compound 25a, "excellent drug-like properties" and high oral bioavailability in mice were noted, suggesting a favorable ADME profile, although specific in vitro data were not detailed[4].
In comparison, Tofacitinib, as a marketed drug, has a well-characterized ADME profile. It exhibits approximately 40% binding to plasma proteins[5][6]. Its metabolism is primarily mediated by CYP3A4 and CYP2C19[6][7]. While specific in vitro permeability values are not consistently reported in the same format, it is known to be a P-glycoprotein (P-gp) substrate[5].
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are crucial for the interpretation and comparison of the presented data. The following are generalized protocols for these experiments.
Kinetic Solubility Assay
This assay is designed to determine the solubility of a compound in an aqueous buffer at a specific pH, which is a critical factor for oral absorption.
-
Compound Preparation: A stock solution of the test compound is typically prepared in dimethyl sulfoxide (DMSO).
-
Assay Procedure: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4).
-
Incubation and Measurement: The solution is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature. After incubation, the amount of dissolved compound is quantified, often by high-performance liquid chromatography (HPLC) or UV/Vis spectroscopy, after filtering out any precipitate.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Assay Procedure: The test compound is added to the apical (donor) side of the monolayer, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time. To assess active efflux, the transport is also measured in the basolateral-to-apical direction.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and a cofactor, typically NADPH, to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quantification: The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
-
Method: Equilibrium dialysis is a common method. The test compound is added to plasma, which is then placed in a dialysis chamber separated from a buffer solution by a semi-permeable membrane.
-
Equilibration: The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
Measurement: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in ADME profiling and the biological context of these compounds, the following diagrams are provided.
Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are developed as kinase inhibitors, particularly targeting the JAK-STAT pathway, the following diagram illustrates this critical signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure and Support Dosing Recommendations for Potential Drug‐Drug Interactions or in Special Populations: An Example Using Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine and 1H-benzo[d]imidazole Scaffolds for PDE4B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 1H-pyrrolo[2,3-b]pyridine and 1H-benzo[d]imidazole heterocyclic cores as scaffolds for the development of phosphodiesterase 4B (PDE4B) inhibitors. The comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.
Introduction to PDE4B Inhibition
Phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), is a critical regulator of inflammatory processes.[1][2] The PDE4 family is composed of four subtypes (A, B, C, and D). The PDE4B isoform is highly expressed in inflammatory and immune cells, making it a key therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and various central nervous system (CNS) diseases.[1][3][4] Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream pathways, ultimately suppressing the release of pro-inflammatory cytokines like TNF-α.[1] Consequently, the discovery of potent and selective PDE4B inhibitors is an area of intense research. This guide focuses on the comparative efficacy of two prominent heterocyclic scaffolds: 1H-pyrrolo[2,3-b]pyridine and 1H-benzo[d]imidazole.
Comparative Analysis of PDE4B Inhibition
Recent structure-activity relationship (SAR) studies have directly compared the efficacy of these two scaffolds. A scaffold-hopping experiment demonstrated that transitioning from a 1H-benzo[d]imidazole core to a 1H-pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency against the PDE4B enzyme.[5]
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of representative compounds from each scaffold class against human recombinant PDE4B. The data clearly illustrates the superior potency of the 1H-pyrrolo[2,3-b]pyridine scaffold in this specific chemical series.
| Scaffold Class | Representative Compound | PDE4B IC50 (µM) | Source |
| 1H-benzo[d]imidazole | Compound 4 | ~ 2.4 | [5] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 7 | 0.48 | [5] |
| 1H-pyrrolo[2,3-b]pyridine | Optimized Compound 11h | 0.14 | [5] |
As shown, the initial 1H-pyrrolo[2,3-b]pyridine analog (Compound 7) was approximately 5-fold more potent than its 1H-benzo[d]imidazole counterpart (Compound 4).[5] Further optimization of the 1H-pyrrolo[2,3-b]pyridine series led to the identification of compound 11h, which exhibited a potent PDE4B inhibitory activity of 0.14 µM and a 6-fold selectivity over the PDE4D isoform.[5]
PDE4B Signaling Pathway
PDE4B is a key negative regulator of the cAMP signaling cascade.[6][7] Activation of Gs-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to convert ATP into cAMP.[3][8] Elevated cAMP levels activate PKA, which phosphorylates various substrates to mediate cellular responses, including the inhibition of pro-inflammatory cytokine synthesis.[1][3] PDE4B terminates this signal by hydrolyzing cAMP to AMP.[8] Inhibitors of PDE4B block this hydrolysis, sustaining high levels of cAMP and prolonging the anti-inflammatory signal.[8]
Caption: The cAMP signaling pathway and the role of PDE4B inhibition.
Experimental Protocols
The evaluation of PDE4B inhibitors typically involves a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Biochemical Assay: PDE4B Enzyme Activity (Fluorescence Polarization)
This assay directly measures the enzymatic activity of recombinant PDE4B and its inhibition by test compounds.[8][9]
-
Principle: This homogeneous assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In the absence of inhibition, PDE4B hydrolyzes cAMP-FAM to AMP-FAM. A specific binding agent with high affinity for the free phosphate on AMP-FAM is added. This binding creates a large, slow-rotating complex, resulting in a high fluorescence polarization (FP) signal. When an inhibitor is present, cAMP-FAM is not hydrolyzed, the large complex does not form, and the FP signal remains low.[8][9]
-
Key Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
PDE Assay Buffer
-
Test compounds and reference inhibitor (e.g., Rolipram)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader capable of measuring FP
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dispense a small volume (e.g., 25 µL) of the diluted compounds or vehicle control into the microplate wells.[8]
-
Add diluted PDE4B enzyme to each well (except for "no enzyme" controls).[8]
-
Initiate the reaction by adding the cAMP-FAM substrate to all wells.[8]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[8]
-
Stop the reaction by adding the Binding Agent to all wells.[8]
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: CRE-Luciferase Reporter Assay
This assay measures the ability of an inhibitor to increase intracellular cAMP levels in a cellular context.
-
Principle: Cells are co-transfected with a PDE4B expression vector and a reporter vector containing the firefly luciferase gene under the control of a cAMP Response Element (CRE).[10] When intracellular cAMP levels rise, CREB (CRE-binding protein) is activated and drives the expression of luciferase. Forskolin is used to stimulate adenylyl cyclase and produce a baseline level of cAMP.[10] In the presence of active PDE4B, this cAMP is degraded, and luciferase expression is low. A PDE4B inhibitor will prevent this degradation, restoring cAMP levels and resulting in a high luciferase signal.[10]
-
Key Materials:
-
HEK293 cells or other suitable cell line
-
PDE4B expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Forskolin
-
Test compounds
-
Cell culture medium and plates
-
Luciferase assay substrate
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the PDE4B and CRE-luciferase plasmids and seed them into a 96-well plate.
-
Incubate for 24-48 hours to allow for gene expression.[8]
-
Pre-treat the cells with serial dilutions of the test compounds for 30-60 minutes.[8]
-
Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.[8]
-
Incubate for an additional 4-6 hours.[8]
-
Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.[8]
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
Caption: A typical workflow for the discovery and evaluation of PDE4B inhibitors.
Conclusion
Based on the currently available comparative data, the 1H-pyrrolo[2,3-b]pyridine core appears to be a more promising scaffold than the 1H-benzo[d]imidazole core for developing potent PDE4B inhibitors.[5] The significant increase in inhibitory activity observed when moving from the benzimidazole to the pyrrolopyridine scaffold suggests a more favorable interaction with the active site of the PDE4B enzyme.[5] Compounds based on the 1H-pyrrolo[2,3-b]pyridine core have demonstrated low nanomolar to sub-micromolar potency and good selectivity, representing excellent leads for further optimization and potential preclinical development for inflammatory and CNS-related diseases.[5][11] Researchers in drug development should consider this scaffold a high-priority candidate in the search for novel PDE4B-targeted therapeutics.
References
- 1. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 4B: Master Regulator of Brain Signaling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Oncology: A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective CDK8 Inhibitors
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for selective and potent therapeutic agents remains a paramount challenge. Cyclin-dependent kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, has emerged as a promising therapeutic target. This guide provides an objective comparison of novel 1H-pyrrolo[2,3-b]pyridine derivatives as CDK8 inhibitors, supported by experimental data, to aid in the advancement of targeted cancer therapies.
Recent research has illuminated the potential of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives as a promising class of CDK8 inhibitors. These compounds have demonstrated significant potency and selectivity, offering a potential breakthrough in the development of therapies for cancers such as colorectal cancer and acute myeloid leukemia.[1][2] This guide will delve into the comparative efficacy of these derivatives, detail the experimental methodologies for their validation, and visualize the intricate signaling pathways they modulate.
Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives
Several novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against CDK8. The following table summarizes the in vitro potency of key compounds from this class and compares them with other known CDK8 inhibitors.
| Compound ID | Chemical Scaffold | CDK8 IC50 (nM) | Target Disease/Model | Reference |
| Compound 22 | 1H-pyrrolo[2,3-b]pyridine | 48.6 | Colorectal Cancer | [1][3] |
| Compound H1 | 1H-pyrrolo[2,3-b]pyridine | 35.2 | - | [1] |
| Compound 6 | 1H-pyrrolo[2,3-b]pyridine | 51.3 | Acute Myeloid Leukemia | [2] |
| Compound 46 | 1H-pyrrolo[2,3-b]pyridine | 57 | Psoriasis (in vitro model) | [4] |
| BI-1347 | Not specified | Potent CDK8/19 inhibitor | Solid Tumors | [5][6] |
| CCT251545 | 3,4,5-trisubstituted pyridine | Potent CDK8/19 inhibitor | WNT-dependent tumors | [7] |
| Sorafenib | Multi-kinase inhibitor | Weak CDK8 inhibitor | - | [8] |
Experimental Protocols for Inhibitor Validation
The validation of these 1H-pyrrolo[2,3-b]pyridine derivatives as effective CDK8 inhibitors involves a series of rigorous biochemical and cell-based assays.
Biochemical Kinase Assays
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8 is through in vitro kinase assays.
Example Protocol: ADP-Glo™ Luminescent Kinase Assay [9][10]
-
Reaction Setup: A reaction mixture is prepared containing the CDK8/Cyclin C enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Signal Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for evaluating the on-target effects of the inhibitors in a cellular context. A key biomarker for CDK8 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[9][11]
Example Protocol: In-Cell Western Assay for pSTAT1-S727 [8][9]
-
Cell Culture and Treatment: A relevant cell line (e.g., HCT-116 for colorectal cancer) is cultured and treated with varying concentrations of the CDK8 inhibitor.
-
Cell Stimulation: Cells can be stimulated with interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow for antibody penetration.
-
Immunostaining: The cells are incubated with primary antibodies specific for pSTAT1-S727 and total STAT1, followed by incubation with fluorescently labeled secondary antibodies.
-
Signal Quantification: The fluorescence intensity is measured using a high-content imaging system or a plate reader. The pSTAT1 signal is normalized to the total STAT1 signal and a loading control.
-
Data Analysis: The percentage of inhibition of STAT1 phosphorylation is calculated for each inhibitor concentration to determine the cellular IC50.
CDK8 Signaling Pathways and Inhibition
CDK8 functions as a critical regulator of transcription by phosphorylating various transcription factors and components of the Mediator complex.[12][13] Its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives can modulate key oncogenic signaling pathways.
WNT/β-catenin Signaling Pathway
The WNT/β-catenin pathway is frequently dysregulated in colorectal cancer. CDK8 has been identified as a positive regulator of this pathway. Inhibition of CDK8 by compounds like the 1H-pyrrolo[2,3-b]pyridine derivative 22 has been shown to downregulate the WNT/β-catenin signal, leading to decreased cell proliferation.[1][3]
Caption: WNT/β-catenin signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on CDK8.
STAT1 Signaling Pathway
CDK8 is known to phosphorylate STAT1 on serine 727, a modification that is crucial for its transcriptional activity in response to interferon signaling.[5][14] Inhibition of CDK8 leads to a reduction in pSTAT1-S727 levels, thereby modulating the expression of interferon-inducible genes.[9][14]
Caption: STAT1 signaling pathway highlighting CDK8-mediated phosphorylation and its inhibition.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising foundation for the development of potent and selective CDK8 inhibitors. The derivatives discussed have demonstrated significant efficacy in preclinical models, warranting further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued validation and exploration of this exciting class of anti-cancer agents. As research progresses, these compounds may pave the way for novel, targeted therapies that improve outcomes for patients with a variety of malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 1H-pyrrolo[2,3-b]pyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Silico Performance of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Various Kinase Targets.
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, has demonstrated significant potential in the development of targeted kinase inhibitors for various therapeutic areas, particularly in oncology. This guide provides a comparative overview of the molecular docking studies of several 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their binding interactions and potential efficacy against a range of protein kinase targets. The information presented is collated from multiple research endeavors to aid in the rational design and development of next-generation inhibitors.
Data Presentation: A Comparative Look at Inhibitor Performance
The following table summarizes the available quantitative and qualitative data from molecular docking studies of 1H-pyrrolo[2,3-b]pyridine inhibitors against various protein kinase targets. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and computational protocols.
| Target Protein | PDB Code | Inhibitor(s) | Docking Software | Docking Score | Key Interacting Residues | Biological Activity (IC₅₀/pIC₅₀) |
| TNIK | 2X7F[1] | Y4, Y5, and others | Surflex-dock[1] | High total score (numerical values not specified)[2] | Favorable interactions with the receptor[2] | pIC₅₀ range: 7.37 to 9.92 |
| FGFR1 | Not Specified | Compound 4h[3] | Not Specified | Not Specified | H-bonds: E562, A564, D641π-π stacking: F489[3] | 7 nM[3] |
| PDE4B | Not Specified | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides[4] | Not Specified | Not Specified | Not Specified | 0.11–1.1 μM[4] |
| EGFR/CDK2 | Not Specified | Compound 8b and others[5] | Not Specified | Not Specified | Not Specified | 0.009 to 2.195 µM[5] |
| JAK1 | Not Specified | Compound 31g and others[6] | Not Specified | Not Specified | Not Specified | Potent and selective inhibition[6] |
Experimental Protocols: A Generalized Molecular Docking Workflow
While specific parameters may vary between studies, a generalized experimental protocol for molecular docking of 1H-pyrrolo[2,3-b]pyridine inhibitors can be outlined as follows. This protocol is based on common practices in the field and the methodologies alluded to in the referenced studies.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). For instance, the structure of TNIK with PDB code 2X7F was utilized in several studies.[1]
-
Preprocessing: The raw PDB file is preprocessed to remove water molecules, heteroatoms, and any co-crystallized ligands. Hydrogen atoms are added, and bond orders are assigned. The protein structure is then optimized and minimized using a suitable force field (e.g., OPLS_2005).
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the 1H-pyrrolo[2,3-b]pyridine inhibitors are drawn using a chemical sketcher and converted to 3D structures.
-
Ligand Optimization: The ligands are prepared by generating possible ionization states at a physiological pH range. Tautomers and stereoisomers are also generated, and the geometry of each ligand is optimized.
3. Molecular Docking:
-
Grid Generation: A receptor grid is defined around the active site of the kinase, typically centered on the co-crystallized ligand or identified binding pocket.
-
Ligand Docking: The prepared ligands are docked into the defined receptor grid using a docking program such as Glide (Schrödinger) or Surflex-Dock. The docking process involves sampling a wide range of ligand conformations and orientations within the active site.
-
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and π-π stacking with the key amino acid residues in the active site.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a standard molecular docking workflow and a generalized kinase signaling pathway that these inhibitors target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing Off-Target Effects: A Comparative Guide for 6-Methyl-1H-pyrrolo[2,3-b]pyridine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the versatile 7-azaindole scaffold, represents a foundational structure in the development of targeted therapies, particularly kinase inhibitors. Understanding the off-target effects of this core structure is paramount for predicting potential polypharmacology, identifying mechanisms of toxicity, and designing more selective next-generation inhibitors.
This guide provides a comparative analysis of the off-target profiles of molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold and offers a framework for assessing such effects through established experimental methodologies. Due to the lack of publicly available kinome-wide screening data for this compound itself, this guide will utilize data from a well-characterized, structurally related kinase inhibitor, Vemurafenib, which incorporates the 7-azaindole core. This will serve as a surrogate to illustrate the potential off-target landscape of this chemical class. We will compare this profile to other kinase inhibitors, both with and without the 7-azaindole scaffold, to highlight the impact of the core structure and its substitutions on selectivity.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the kinase inhibition profiles of representative compounds.
Data Presentation: Kinome Scan Data
Disclaimer: Data for this compound is not directly available. Vemurafenib, a complex derivative, is used as a representative of the 7-azaindole class. The off-target profile of the simpler this compound may differ.
| Compound | Primary Target(s) | Significant Off-Targets (Inhibition > 80% at 1 µM) | Scaffold |
| Vemurafenib | BRAFV600E | SRC, LCK, YES1, CSK | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | GSK3β | Pyrazole |
| Pexidartinib | CSF1R, KIT, FLT3 | KDR (VEGFR2), LCK, FLT1 (VEGFR1), NTRK3 (TRKC) | Pyridine |
| GSK1070916 | Aurora B, Aurora C | Minimal off-target effects reported | 7-azaindole |
Data Presentation: Cellular Activity
| Compound | Cell Line | IC50 (µM) | Primary Pathway Affected |
| Vemurafenib | A375 (BRAF V600E melanoma) | ~0.03 | MAPK/ERK |
| AT7519 | HCT116 (colon cancer) | ~0.08 | Cell Cycle Progression |
| Pexidartinib | Synovial sarcoma cells | ~0.02 | Macrophage Proliferation |
| GSK1070916 | HCT116 (colon cancer) | ~0.008 | Mitosis |
Experimental Protocols for Assessing Off-Target Effects
A multi-pronged approach is essential for a thorough assessment of off-target effects. Here, we detail the methodologies for three key experimental strategies.
Kinome Scanning (e.g., KINOMEscan™)
Principle: This is a competitive binding assay that quantitatively measures the interaction of a test compound against a large panel of purified, recombinant human kinases. The assay relies on the ability of the test compound to compete with an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition: The test compound is incubated in solution with the kinase of interest and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR), which provides high sensitivity and a broad dynamic range.[1][2]
-
Data Analysis: The results are often expressed as a percentage of the control (DMSO vehicle) or as a dissociation constant (Kd) to represent the binding affinity.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical assay that assesses drug-target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. Ligand binding increases the thermal stability of the target protein, thus more of it remains soluble at higher temperatures.[3][4]
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis: The cells are lysed to release their protein content.
-
Separation: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[5]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Phenotypic Screening
Principle: Phenotypic screening involves testing a compound across a variety of cell lines or model organisms and observing changes in their phenotype (e.g., morphology, proliferation, apoptosis). This approach can uncover unexpected off-target effects that may not be apparent from kinase profiling alone.
Methodology:
-
Assay Development: A panel of diverse cell lines representing different tissues and genetic backgrounds is selected. A set of phenotypic readouts is established, often using high-content imaging to measure parameters like cell shape, nuclear size, cytoskeletal organization, and the expression and localization of specific proteins.[6][7]
-
Compound Treatment: The cell panel is treated with a range of concentrations of the test compound.
-
Data Acquisition: Automated microscopy and image analysis are used to capture and quantify the phenotypic changes.
-
Data Analysis: The resulting high-dimensional data is analyzed to identify statistically significant phenotypic changes and to cluster compounds with similar "phenotypic fingerprints." This can reveal similarities in the mechanism of action between the test compound and well-characterized reference compounds.[8]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of these methodologies and the biological context of kinase inhibition, the following diagrams are provided.
Figure 1: KINOMEscan Experimental Workflow.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. youtube.com [youtube.com]
comparative evaluation of 1H-indole and pyrrolo[2,3-b]pyridine donor moieties
A comparative analysis of 1H-indole and pyrrolo[2,3-b]pyridine reveals distinct electronic and structural characteristics that influence their performance as donor moieties in organic electronic materials. Both are pyrrole-based fused ring systems, but the nitrogen atom in the pyridine ring of pyrrolo[2,3-b]pyridine introduces unique properties compared to the benzene ring in 1H-indole.[1][2][3] This guide provides a detailed comparison of their performance, supported by experimental data from a study on donor-acceptor-donor (D-A-D) type conjugated small molecules for organic field-effect transistors (OFETs).[1][2][3][4]
Comparative Performance Data
The following tables summarize the key performance metrics of two D-A-D type small molecules: one incorporating 1H-indole (IN-BT2T-IN) and the other pyrrolo[2,3-b]pyridine (PPy-BT2T-PPy) as the donor moieties.[2][3][4] The acceptor core in both molecules is thiophene-flanked benzo[c][1][2][4]thiadiazole.[2][5]
Table 1: Hole Mobility in Organic Field-Effect Transistors (OFETs)
| Compound | Maximum Hole Mobility (cm²/Vs) | Measurement Conditions |
| IN-BT2T-IN | 0.00483 | Annealed |
| PPy-BT2T-PPy | 0.00381 | Annealed |
The data indicates that the molecule with the 1H-indole donor moiety (IN-BT2T-IN) exhibits a higher hole mobility compared to the one with the pyrrolo[2,3-b]pyridine moiety (PPy-BT2T-PPy) under annealed conditions.[1][2][3][4] The enhanced hole mobilities in the annealed devices are attributed to thermally induced crystallinity.[1][2][3][4]
Experimental Protocols
The synthesis and characterization of the comparative molecules followed a multi-step process. The key experimental stages are outlined below.
Synthesis of Donor-Acceptor-Donor Molecules
The synthesis of IN-BT2T-IN and PPy-BT2T-PPy involved the following key steps:[1][3]
-
Knoevenagel Condensation : Commercially available 4-bromobenzaldehyde and 6-bromonicotinaldehyde were subjected to Knoevenagel condensation with ethyl azidoacetate. Ethyl trifluoroacetate was used as a "sacrificial electrophile" and sodium ethanolate as the base to produce the corresponding acrylates.[1][3]
-
Hemetsberger Cyclization : The resulting acrylates were then converted into ethyl 6-bromo-1H-indole-2-carboxylate and ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, respectively, through Hemetsberger cyclization in toluene.[1][3]
-
Stille Coupling : The synthesized donor moieties were then coupled with the thiophene-flanked benzo[c][1][2][4]thiadiazole acceptor unit via a Stille coupling reaction to yield the final D-A-D molecules, IN-BT2T-IN and PPy-BT2T-PPy.
Fabrication and Characterization of OFETs
The performance of the synthesized molecules as hole-transporting materials was evaluated by fabricating and testing organic field-effect transistors (OFETs).[2][3][4] The process included:
-
Device Fabrication : The OFETs were fabricated using a bottom-gate, top-contact architecture. The synthesized small molecules were deposited as the active layer.
-
Annealing : The fabricated devices were annealed to induce crystallinity in the active layer.
-
Performance Measurement : The hole mobilities of the devices were measured under ambient conditions.
-
Morphological and Structural Analysis : Atomic force microscopy (AFM) and grazing incidence X-ray diffraction (GIXRD) were used to study the morphology and crystallinity of the thin films, which were correlated with the measured hole mobilities.[1][2][3][4]
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of the D-A-D type small molecules.
Caption: Synthetic workflow for D-A-D molecules.
OFET Fabrication and Characterization Workflow
This diagram outlines the process of fabricating and characterizing the OFET devices.
Caption: OFET fabrication and characterization workflow.
Discussion
While both 1H-indole and pyrrolo[2,3-b]pyridine can function as effective donor moieties in organic semiconducting materials, the subtle structural difference of the fused aromatic ring (benzene vs. pyridine) influences their electronic properties and, consequently, their performance in devices like OFETs.[1][2][3] The higher hole mobility of the 1H-indole-based molecule in this specific study suggests that its electronic structure and packing in the solid state are more favorable for charge transport compared to the pyrrolo[2,3-b]pyridine analogue.[6]
It is important to note that pyrrole-based materials, in general, can be challenging to work with due to their lower stability under ambient conditions, which is a result of their high electron density.[1][3][6] However, fusing the pyrrole ring with other aromatic systems, as in indole and pyrrolo[2,3-b]pyridine, enhances their stability.[1][3]
The choice between 1H-indole and pyrrolo[2,3-b]pyridine as a donor moiety will depend on the specific application and the desired electronic properties. Further research into modifying these core structures could lead to the development of even more efficient organic electronic materials. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a particularly privileged structure in drug discovery, forming the core of many biologically active molecules.
References
- 1. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3- b] Pyridine in Benzothiadiazole-Based D-A-D Type Conjugated Small Molecules for Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
Unveiling the Binding Secrets of 1H-pyrrolo[2,3-b]pyridine Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding mode of an inhibitor is paramount for effective drug design and optimization. This guide provides a comprehensive comparison of the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) inhibitors across a range of key protein targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document serves as a critical resource for advancing the development of this promising class of therapeutic agents.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes, including kinases and phosphodiesterases. Its ability to act as a bioisostere for purines allows it to effectively interact with the ATP-binding sites of many enzymes, often forming key hydrogen bonding interactions that are critical for inhibitory activity. This guide delves into the specific binding characteristics of these inhibitors with several important drug targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B).
Comparative Analysis of Inhibitor Potency
The inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets are summarized below. This quantitative data, primarily presented as IC50 values, offers a direct comparison of the potency of these compounds.
| Inhibitor ID | Target Protein | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | [1] |
| Compound 4h | FGFR2 | 9 | [1] |
| Compound 4h | FGFR3 | 25 | [1] |
| Compound 4h | FGFR4 | 712 | [1] |
| CDK8 Inhibitors | |||
| Compound 22 | CDK8 | 48.6 | [2][3] |
| JAK Inhibitors | |||
| Compound 14c | JAK3 | Potent | [4] |
| PDE4B Inhibitors | |||
| Compound 11h | PDE4B | 140 | [5] |
| Compound 7 | PDE4B | 480 | [5] |
Note: "Potent" indicates that the source cited strong inhibitory activity but did not provide a specific IC50 value.
Deciphering the Binding Modes: A Structural Perspective
The efficacy of 1H-pyrrolo[2,3-b]pyridine inhibitors is intrinsically linked to their mode of interaction within the active site of their target proteins. X-ray crystallography and molecular modeling studies have revealed distinct yet often conserved binding patterns.
Kinase Inhibitors: A Common Hinge-Binding Motif
A recurring theme in the binding of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is the formation of a bidentate hydrogen bond with the hinge region of the kinase domain. This interaction, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a donor, mimics the binding of the adenine moiety of ATP.[6][7]
-
FGFR1: The 1H-pyrrolo[2,3-b]pyridine core of compound 4h forms two crucial hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[1] Additionally, a π-π stacking interaction between the 3,5-dimethoxyphenyl substituent of 4h and the side chain of F489 further stabilizes the complex.[1]
-
CDK8: Molecular docking studies of a potent 1H-pyrrolo[2,3-b]pyridine derivative (compound 22 ) in the active site of CDK8 (PDB: 3RGF) show the characteristic hydrogen bonds to the hinge region.[2] The overall binding mode is classified as a "Type II" inhibitor, indicating that it stabilizes the inactive DFG-out conformation of the kinase.[2][3]
-
JAK3: Docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with the JAK3 kinase domain (PDB: 3LXK) also highlight the critical role of the hinge-binding interactions for potent inhibition.[4]
The orientation of the 7-azaindole scaffold within the hinge region can vary, leading to what are termed "normal" and "flipped" binding modes.[6][7] In the "normal" mode, the pyridine nitrogen accepts a hydrogen bond from the backbone N-H of the "GK+3" residue (the third residue after the gatekeeper), while the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of the "GK+1" residue.[6] In the "flipped" mode, both hydrogen bonds are formed with the GK+3 residue.[6][7] A third, less common "non-hinge" binding mode is observed when the inhibitor possesses another, more dominant hinge-binding motif.[6][7]
PDE4B Inhibitors: Engaging a Deep Active Site
In the case of phosphodiesterases, the 1H-pyrrolo[2,3-b]pyridine scaffold also plays a key role in anchoring the inhibitor within the active site.
-
PDE4B: A predicted binding mode for a pyrrolo[2,3-b]pyridine inhibitor (compound 11h ) within the active site of PDE4B (PDB: 4X0F) has been reported.[5] While specific hydrogen bonding details are not extensively described in the abstract, the study emphasizes the importance of the scaffold for achieving potent inhibition.[5] Structure-activity relationship (SAR) studies have shown that modifications to the amide portion of these inhibitors significantly impact their potency and selectivity.[5]
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow for confirming inhibitor binding, and a structure-activity relationship logic.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine inhibitors.
General Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a common method for determining the in vitro potency (IC50) of inhibitors against a target kinase.
-
Compound Preparation: Prepare a series of dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor in an appropriate solvent (e.g., DMSO). Subsequently, dilute these stock solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor solutions. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified recombinant kinase to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and its target protein.
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Inhibitor Injection: Inject a series of concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface as the inhibitor binds to the immobilized protein. This change is proportional to the mass of the bound inhibitor.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare solutions of the purified target protein in a reaction cell and the 1H-pyrrolo[2,3-b]pyridine inhibitor in a syringe.
-
Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, offering definitive insights into the binding mode.
-
Protein-Inhibitor Complex Formation: Incubate the purified target protein with a molar excess of the 1H-pyrrolo[2,3-b]pyridine inhibitor to ensure complex formation.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals of the protein-inhibitor complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-inhibitor complex into the electron density and refine the model to obtain a final, high-resolution structure. This structure will reveal the precise orientation of the inhibitor in the binding pocket and its interactions with the surrounding amino acid residues.
By integrating quantitative biochemical data with detailed structural and biophysical insights, researchers can build a comprehensive understanding of the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine inhibitors. This knowledge is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
A Comparative QSAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of 1H-pyrrolo[2,3-b]pyridine derivatives targeting various cancer-related kinases. The objective is to offer a consolidated resource for researchers in oncology and medicinal chemistry, facilitating the development of more potent and selective anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine and its ability to form crucial hydrogen bonds with protein kinase hinges. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various kinases implicated in cancer progression, including Traf2- and Nck-interacting kinase (TNIK), c-Met, Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8). QSAR studies are instrumental in elucidating the structural requirements for enhanced biological activity and in guiding the rational design of novel, more effective drug candidates.
Comparative QSAR Analysis of Kinase Inhibitors
This section presents a comparative overview of QSAR models for 1H-pyrrolo[2,3-b]pyridine derivatives and alternative scaffolds targeting key oncogenic kinases. The data is compiled from various studies to provide a broader context for structure-activity relationships.
Table 1: Comparison of 3D-QSAR Models for TNIK Inhibitors
Traf2- and Nck-interacting kinase (TNIK) is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.
| Scaffold | QSAR Model | r² | q² | r²_pred | pIC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine | CoMFA | 0.86 | 0.65 | 0.97 | 7.37 - 9.92 | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine | CoMSIA | 0.96 | 0.74 | 0.95 | 7.37 - 9.92 | [1][2] |
No direct comparative QSAR studies on alternative TNIK inhibitor scaffolds were found in the initial search.
Table 2: Comparison of QSAR Models for c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in tumor cell proliferation, survival, and invasion.
| Scaffold | QSAR Model | r² | q² | r²_pred | pIC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine | 2D-QSAR | 0.90 | - | 0.91 | Up to 8.0 | |
| 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl | MLR-QSAR | 0.90 | - | - | Not Specified | |
| Various Scaffolds | Pharmacophore (Hypo 1) | 0.9623 | - | - | Not Specified |
Table 3: Comparison of 3D-QSAR Models for FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently altered in various cancers, making it an attractive therapeutic target.
| Scaffold | QSAR Model | r² | q² | r²_pred | pIC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Not Specified | - | - | - | Not Specified | |
| 1,6-Naphthyridines & Pyridopyrimidines | CoMFA | 0.978 | 0.591 | 0.61 | 4.63 - 8.39 | [1][3] |
| 1,6-Naphthyridines & Pyridopyrimidines | CoMSIA | 0.975 | 0.667 | 0.68 | 4.63 - 8.39 | [1][3] |
Table 4: Comparison of Inhibitory Activity for CDK8 Inhibitors
Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer.
| Scaffold | Compound Example | IC50 (nM) | Cell Line | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 22 | 48.6 | - | |
| Pyridine Derivatives | Compound 5d | 2.4 | - | |
| Pyridine Derivatives | Compound 5e | 5.0 | - | |
| Pyrazolopyridine | Compound 15 | 2.0 (cellular pSTAT1) | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the typical experimental protocols used in the QSAR analysis of 1H-pyrrolo[2,3-b]pyridine derivatives.
3D-QSAR Modeling: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR methods to correlate the biological activity of molecules with their 3D structural properties.
-
Molecular Modeling and Alignment:
-
The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives are sketched using molecular modeling software (e.g., SYBYL-X).
-
Energy minimization is performed using a suitable force field (e.g., Tripos).
-
The molecules are aligned based on a common substructure or by docking into the active site of the target protein. A common alignment rule is crucial for the reliability of the 3D-QSAR model.
-
-
CoMFA Field Calculation:
-
A 3D grid is generated around the aligned molecules.
-
Steric and electrostatic fields are calculated at each grid point using a probe atom (typically a sp³ carbon with a +1 charge).
-
The field values are used as independent variables in the subsequent statistical analysis.
-
-
CoMSIA Field Calculation:
-
In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
A Gaussian function is used to avoid singularities at atomic positions, making the results less dependent on the precise alignment.
-
-
Statistical Analysis:
-
Partial Least Squares (PLS) analysis is employed to derive a linear relationship between the calculated fields (independent variables) and the biological activity (pIC50, dependent variable).
-
The statistical significance of the model is evaluated using parameters like the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (r²_pred).
-
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells (e.g., HCT116, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
The 1H-pyrrolo[2,3-b]pyridine derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.
-
The cells are treated with the compounds for a specified period, typically 48 or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
Kinase Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
TNIK Kinase Assay: A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. The protocol involves incubating the TNIK enzyme with the substrate (e.g., Myelin Basic Protein), ATP, and the test compound. After the reaction, a reagent is added to convert the remaining ATP to light, and the luminescence is measured. A decrease in light output indicates inhibition of the kinase.[6]
-
c-Met Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are frequently used. In this format, the c-Met kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate are then added. Phosphorylation of the substrate brings the europium donor and the allophycocyanin acceptor into proximity, resulting in a FRET signal. Inhibitors of c-Met will reduce the FRET signal.
Visualizations: Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental process is facilitated by visual representations.
Caption: General workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: Simplified TNIK-mediated Wnt signaling pathway in colorectal cancer.
Caption: Overview of the c-Met signaling pathway and its inhibition.
References
- 1. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methyl-1H-pyrrolo[2,3-B]pyridine: A Procedural Guide
For researchers and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyl-1H-pyrrolo[2,3-B]pyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards. Although specific toxicological data for this compound may be limited, its structural characteristics necessitate careful handling and disposal through professional services.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The chemical properties of similar heterocyclic compounds suggest that it should be handled with caution to avoid potential skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which may cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as similar compounds can cause skin irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust or aerosols are generated.[1][2] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Protective Clothing | A laboratory coat or other protective apparel. | To prevent contamination of personal clothing.[1] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2][3]
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and securely sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the container is clearly labeled with the full chemical name and any associated hazard warnings.
2. Preparing for Disposal:
-
It is often recommended to dissolve or mix the material with a combustible solvent to facilitate incineration.[4] This action should always be performed in a chemical fume hood.
-
The resulting mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize any harmful byproducts.[4]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide the complete chemical name and any available safety data to the disposal service to ensure they can handle the waste appropriately.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[3]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.[5]
-
Clean the contaminated area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[3]
All waste materials and contaminated items must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations.[3]
Disposal Workflow for this compound
A flowchart outlining the safe disposal procedure for this compound.
References
Essential Safety and Operational Guide for 6-Methyl-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 6-Methyl-1H-pyrrolo[2,3-B]pyridine (CAS No. 824-51-1). The following protocols are designed to ensure the safety of laboratory personnel and compliance with standard safety procedures.
Summary of Safety Information
While the health hazards of this compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion and inhalation.[1] It is imperative to handle this compound with caution in a controlled laboratory environment.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 824-51-1 | - |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Not specified (handle as a solid or liquid as appropriate) | - |
| Known Hazards | Irritant; may be harmful by ingestion and inhalation.[1] Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Recommended storage temperature: 2-8°C. | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as the compound can cause skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary. | To prevent inhalation, which may cause respiratory irritation.[1][3] |
| Protective Clothing | A laboratory coat or other protective clothing. Chemical resistant boots may also be necessary. | To prevent contamination of personal clothing and ensure full body protection.[1] |
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily available.[1]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.
-
Reactions: When using in reactions, add it slowly to the reaction mixture. Be aware of potential exothermic reactions, especially when mixing with incompatible materials.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and other contaminated items in a designated hazardous waste container.
Storage Plan:
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is between 2-8°C.
-
Store away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Disposal Plan:
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Incineration: A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed waste disposal facility.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. If irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
